2-Bromo-6-methylisonicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-methylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-4-2-5(7(10)11)3-6(8)9-4/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZZJQDQHFJUHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Bromo-6-methylisonicotinic acid structural analysis
An In-depth Technical Guide on the Structural Analysis of 2-Bromo-6-methylisonicotinic Acid
Abstract
This technical guide provides a comprehensive structural analysis of this compound (IUPAC Name: 2-bromo-6-methylpyridine-4-carboxylic acid). The document is intended for researchers, scientists, and professionals in the field of drug development and materials science. It covers the compound's structural characteristics, spectroscopic properties, and relevant experimental protocols. Quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams.
Introduction
This compound is a halogenated pyridine derivative with significant potential as a versatile synthetic intermediate in the construction of complex heterocyclic frameworks.[1] Its molecular structure, characterized by a pyridine ring substituted with a bromine atom, a methyl group, and a carboxylic acid group, makes it a valuable building block in medicinal chemistry and material science. The strategic placement of these functional groups influences its chemical reactivity, biological activity, and pharmacokinetic properties.[1] This guide details the analytical techniques used to elucidate and confirm its structure.
Compound Identification:
| Identifier | Value |
|---|---|
| IUPAC Name | 2-bromo-6-methylpyridine-4-carboxylic acid[1] |
| CAS Number | 25462-84-4[1] |
| Molecular Formula | C₇H₆BrNO₂[1] |
| Molecular Weight | 216.03 g/mol [1] |
| PubChem CID | 72211852[1] |
Synthesis and Purification Workflow
Caption: General workflow for the synthesis and purification of this compound.
Spectroscopic Analysis
Spectroscopic methods are essential for the structural elucidation of this compound. These techniques provide detailed information about the molecular framework, functional groups, and atomic connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While specific NMR data for this compound is not provided in the search results, expected chemical shifts can be inferred from related structures. For its methyl ester, Methyl 2-bromo-6-methylisonicotinate, documentation including NMR is often available from suppliers.[3][4][5]
Expected ¹H NMR Spectral Data (Illustrative) The following are predicted values based on standard chemical shift tables and data from similar compounds.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyridine-H (Position 3) | 7.5 - 8.0 | Singlet (or narrow doublet) |
| Pyridine-H (Position 5) | 7.5 - 8.0 | Singlet (or narrow doublet) |
| -CH₃ | 2.5 - 2.7 | Singlet |
| -COOH | 10.0 - 13.0 | Broad Singlet |
Expected ¹³C NMR Spectral Data (Illustrative)
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| C=O (Carboxylic Acid) | 165 - 175 |
| C-Br (Position 2) | 140 - 150 |
| C-COOH (Position 4) | 145 - 155 |
| C-CH₃ (Position 6) | 155 - 165 |
| C-H (Positions 3, 5) | 120 - 130 |
| -CH₃ | 20 - 25 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, the C-Br bond, and the aromatic pyridine ring.
Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad |
| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Strong |
| C=C, C=N stretch (Pyridine Ring) | 1450 - 1600 | Medium to Strong |
| C-Br stretch | 500 - 600 | Medium to Weak |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound. For this compound (C₇H₆BrNO₂), the mass spectrum would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), leading to two molecular ion peaks [M]+ and [M+2]+ of nearly equal intensity.
Expected Mass Spectrometry Data
| Ion | m/z (relative to ⁷⁹Br) | m/z (relative to ⁸¹Br) |
|---|---|---|
| [M]⁺ | ~214.96 | ~216.96 |
| [M-OH]⁺ | ~197.95 | ~199.95 |
| [M-COOH]⁺ | ~169.97 | ~171.97 |
Experimental Protocols
Detailed experimental procedures are crucial for obtaining reliable analytical data. The following sections outline standard protocols for key analytical techniques.
Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz). Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire ¹H NMR spectra using a standard pulse sequence. For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.
-
Data Processing: Apply Fourier transformation to the raw data. Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Protocol for IR Spectroscopy (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Lower the ATR anvil to press the sample against the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Structural Analysis Workflow
The overall process of structural analysis involves a logical sequence of experiments and data interpretation to confirm the identity and purity of the compound.
References
- 1. This compound|CAS 25462-84-4|Supplier [benchchem.com]
- 2. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 3. 1060810-09-4|2-Bromo-6-methylnicotinic acid|BLD Pharm [bldpharm.com]
- 4. 884494-71-7|Methyl 2-bromo-6-methylisonicotinate|BLD Pharm [bldpharm.com]
- 5. 884494-71-7 | Methyl 2-bromo-6-methylisonicotinate - Moldb [moldb.com]
Physicochemical Properties of 2-Bromo-6-Methylisonicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-bromo-6-methylisonicotinic acid (CAS No: 25462-84-4). Due to a lack of extensive experimental data in publicly available literature for this specific compound, this document also furnishes detailed, generalized experimental protocols for the determination of key physicochemical parameters, including melting point, acid dissociation constant (pKa), aqueous solubility, and the octanol-water partition coefficient (logP). These methodologies are presented to guide researchers in the empirical evaluation of this and similar molecules. Visual workflows for these experimental procedures are provided to enhance clarity and reproducibility.
Introduction
This compound, with the IUPAC name 2-bromo-6-methylpyridine-4-carboxylic acid, is a halogenated pyridine derivative.[1] Such compounds are of significant interest in medicinal chemistry and drug development due to the influence of halogen substituents on biological activity and pharmacokinetic profiles.[2] A thorough understanding of the physicochemical properties of this molecule is fundamental for its application in synthesis, formulation, and as a potential scaffold in drug design. This guide aims to collate the available data and provide a practical framework for its experimental characterization.
Molecular Structure and Identifiers
-
IUPAC Name: 2-bromo-6-methylpyridine-4-carboxylic acid[1]
-
Molecular Formula: C₇H₆BrNO₂[2]
-
Molecular Weight: 216.03 g/mol [2]
-
Canonical SMILES: Cc1cc(cc(n1)Br)C(=O)O
Physicochemical Data
Experimental data for this compound is not widely available. The following table summarizes known identifiers and includes predicted data for its closely related methyl ester, methyl 2-bromo-6-methylisonicotinate (CAS: 884494-71-7), to provide an indication of expected properties.
| Property | Value | Data Type | Source |
| Molecular Formula | C₇H₆BrNO₂ | Experimental | [2] |
| Molecular Weight | 216.03 g/mol | Calculated | [2] |
| Boiling Point | 282 °C | Predicted (for Methyl Ester) | [4][5] |
| Density | 1.503 g/cm³ | Predicted (for Methyl Ester) | [4][5] |
| pKa | -0.62 ± 0.10 | Predicted (for Methyl Ester) | [4] |
| Appearance | White to off-white solid | Predicted (for Methyl Ester) | [4] |
Experimental Protocols for Physicochemical Property Determination
The following sections detail generalized experimental protocols for determining the key physicochemical properties of a solid organic acid like this compound.
Melting Point Determination
The melting point of a solid crystalline organic compound provides an indication of its purity.[1] A sharp melting range is characteristic of a pure substance.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[6][7]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[7] This assembly is then placed in a heating bath (e.g., oil bath or a calibrated melting point apparatus).[8]
-
Heating: The heating bath is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.[8]
-
Observation: The temperature at which the solid first begins to liquefy (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[6]
-
Reporting: The melting point is reported as the range T1-T2.[1]
Acid Dissociation Constant (pKa) Determination
The pKa is a measure of the strength of an acid in solution. For a compound with both a carboxylic acid and a pyridine ring, multiple pKa values may exist. Potentiometric titration is a precise method for its determination.[9][10]
Methodology: Potentiometric Titration
-
Solution Preparation: A solution of this compound of known concentration (e.g., 1 mM) is prepared in deionized water. The ionic strength is kept constant using a background electrolyte like 0.15 M KCl.[9]
-
Titration Setup: The solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.[9]
-
Titration: The solution is made acidic (e.g., pH 1.8-2.0) with a standard solution of HCl. A standard solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.[9]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[9]
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa value(s) correspond to the pH at the half-equivalence point(s), which can be determined from the inflection points of the curve.[11]
Aqueous Solubility Determination
Aqueous solubility is a critical parameter influencing bioavailability. The shake-flask method is a common technique for its determination.[12]
Methodology: Shake-Flask Method
-
System Preparation: An excess amount of solid this compound is added to a known volume of an aqueous buffer (e.g., phosphate buffer at pH 7.4).[12]
-
Equilibration: The mixture is agitated in a shaker bath at a constant temperature until equilibrium is reached (typically 24-48 hours).[12]
-
Phase Separation: The suspension is allowed to stand to let the undissolved solid settle. An aliquot of the supernatant is then carefully removed and filtered or centrifuged to remove any remaining solid particles.
-
Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL or µg/mL).
Octanol-Water Partition Coefficient (LogP) Determination
LogP is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for logP measurement.[13][14]
Methodology: Shake-Flask Method
-
Phase Saturation: n-Octanol and an aqueous buffer (at a pH where the compound is predominantly in its neutral form) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[15]
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase.
-
Equilibration: The biphasic mixture is gently agitated until partitioning equilibrium is achieved.[14]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.[15]
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).[15]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Conclusion
While specific experimental data on the physicochemical properties of this compound are limited in the current literature, this guide provides a framework for its characterization. The presented protocols for determining melting point, pKa, aqueous solubility, and logP are based on standard, reliable methodologies. The generation of empirical data for these properties is essential for advancing the use of this compound in pharmaceutical research and development. It is recommended that researchers utilize these or similar methods to build a comprehensive physicochemical profile of this compound.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. This compound|CAS 25462-84-4|Supplier [benchchem.com]
- 3. keyorganics.net [keyorganics.net]
- 4. METHYL 2-BROMO-6-METHYLISONICOTINATE | 884494-71-7 [chemicalbook.com]
- 5. METHYL 2-BROMO-6-METHYLISONICOTINATE CAS#: 884494-71-7 [chemicalbook.com]
- 6. byjus.com [byjus.com]
- 7. scribd.com [scribd.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. who.int [who.int]
- 13. LogP / LogD shake-flask method [protocols.io]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2-Bromo-6-methylisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough overview of 2-Bromo-6-methylisonicotinic acid, a key heterocyclic building block with significant potential in medicinal chemistry and materials science. This document consolidates essential information on its chemical identity, properties, synthesis, and potential applications, tailored for professionals in research and development.
Core Identifiers and Chemical Properties
This compound, a substituted pyridine derivative, is recognized by several key identifiers. The most critical of these is its CAS number, which provides a unique registry for this specific chemical substance.
| Identifier | Value |
| CAS Number | 25462-84-4[1] |
| Molecular Formula | C₇H₆BrNO₂[1] |
| Molecular Weight | 216.03 g/mol [1] |
| IUPAC Name | 2-bromo-6-methylpyridine-4-carboxylic acid[1] |
| PubChem CID | 72211852[1] |
The physicochemical properties of this compound are crucial for its handling, application, and integration into synthetic workflows.
| Property | Value |
| Appearance | White to off-white solid |
| Storage Temperature | 2-8°C, sealed in a dry environment |
| SMILES | O=C(O)C1=CC(C)=NC(Br)=C1 |
| InChI Key | QGZZJQDQHFJUHC-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several routes. A common and effective method involves the electrophilic bromination of a 6-methylnicotinic acid derivative. Below is a generalized experimental protocol based on established chemical principles for pyridine ring functionalization.
Method: Electrophilic Bromination of 6-Methylnicotinic Acid or its Ester
This procedure outlines the synthesis starting from a readily available precursor.
Materials:
-
6-Methylnicotinic acid or Methyl 6-methylnicotinate
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Acetic acid or Chloroform
-
Sodium hydroxide (for work-up)
-
Hydrochloric acid (for work-up)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Appropriate organic solvents for extraction and recrystallization (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolution: Dissolve the starting material (6-methylnicotinic acid or its ester) in a suitable solvent such as acetic acid or chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine or N-Bromosuccinimide in the same solvent dropwise to the reaction mixture with constant stirring. The reaction is typically carried out at room temperature.[1]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Once the reaction is complete, quench any excess bromine with a solution of sodium thiosulfate. Neutralize the reaction mixture with a suitable base, such as sodium hydroxide solution.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
Potential Applications and Mechanism of Action
This compound is a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its structural features, including the bromine atom and the carboxylic acid group, make it a valuable scaffold for developing novel therapeutic agents.[1]
In vitro studies have indicated that this compound may possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.[1] While the precise mechanism is still under investigation, it is hypothesized that it may interact with key enzymes or receptors involved in inflammatory signaling pathways. The bromine atom can serve as a handle for further chemical modifications, allowing for the fine-tuning of its biological activity.[1]
Visualizing Synthesis and Potential Logical Relationships
To better illustrate the synthetic process and a potential workflow for its application in research, the following diagrams are provided in the DOT language for Graphviz.
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Caption: A logical workflow for screening the anti-inflammatory activity of this compound.
References
An In-depth Technical Guide to the Synthesis and Discovery of 2-Bromo-6-methylisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and discovery of 2-bromo-6-methylisonicotinic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. This document details the synthetic pathway, including experimental protocols and quantitative data, and offers insights into the historical context of this compound.
Introduction
This compound, with the Chemical Abstracts Service (CAS) number 25462-84-4, is a substituted pyridine derivative.[1] Halogenated pyridine carboxylic acids are a class of compounds that have garnered significant interest in pharmaceutical research due to their utility as versatile synthetic intermediates. The strategic placement of bromo and methyl functional groups on the isonicotinic acid scaffold allows for a variety of subsequent chemical modifications, making it a key component in the synthesis of more complex molecules with potential biological activity. While the specific historical details of its initial discovery are not extensively documented, its development is rooted in the broader exploration of halogenated nitrogen-containing heterocycles that gained momentum in the mid-20th century.[1]
Table 1: Physicochemical Properties of this compound and its Precursor
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2-Bromo-6-methylpyridine | C₆H₆BrN | 172.02 | 5315-25-3 |
| This compound | C₇H₆BrNO₂ | 216.03 | 25462-84-4 |
Synthetic Pathway
The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, 2-bromo-6-methylpyridine, from 2-amino-6-methylpyridine. The second step is the oxidation of the methyl group of the precursor to a carboxylic acid.
Caption: Synthetic route to this compound.
Experimental Protocols
Synthesis of 2-Bromo-6-methylpyridine
This protocol is adapted from established chemical synthesis literature.[2]
Step 1: Diazotization and Bromination
-
In a 1-liter round-bottom flask, add 31 g (286.6 mmol) of 2-amino-6-methylpyridine to 170 mL of 48% hydrobromic acid (HBr) at room temperature.
-
Cool the mixture to -10 °C using a freezing mixture.
-
With continuous stirring, add 40 mL of bromine (Br₂) dropwise over a period of 40 minutes. Maintain the temperature at -5 °C and continue stirring for an additional 1.5 hours.
-
Prepare a solution of 55 g (779.2 mmol) of sodium nitrite (NaNO₂) in 70 mL of water. Add this solution dropwise to the reaction mixture while maintaining the temperature at -10 °C. Stir for another 1.5 hours.
Step 2: Work-up and Isolation
-
Prepare a solution of 200 g (5 mol) of sodium hydroxide (NaOH) in 200 mL of water, and cool it in an ice bath.
-
Add the cold NaOH solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 0 °C.
-
Allow the mixture to slowly warm to room temperature.
-
Extract the product with diethyl ether (8 x 25 mL).
-
Combine the organic fractions, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the product.
Table 2: Quantitative Data for the Synthesis of 2-Bromo-6-methylpyridine
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| 2-Amino-6-methylpyridine | 108.14 | 31 | 286.6 |
| Bromine | 159.81 | 63.92 | 400 |
| Sodium Nitrite | 69.00 | 55 | 779.2 |
| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |
| 2-Bromo-6-methylpyridine | 172.02 | 45 | 95 |
Synthesis of this compound
This protocol is based on the oxidation of a structurally similar compound, 6-bromo-2-methylpyridine, as detailed in patent literature, and is expected to be applicable for the synthesis of the target molecule.
Step 1: Oxidation
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, add the 2-bromo-6-methylpyridine synthesized in the previous step and water.
-
Heat the mixture to 60-65 °C with stirring.
-
Add potassium permanganate (KMnO₄) in portions.
-
After the addition is complete, continue to heat and stir the mixture for several hours.
Step 2: Work-up and Isolation
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.
-
Wash the filter cake with water.
-
Acidify the filtrate to a pH of 1.5-2 using 10% hydrochloric acid (HCl).
-
Collect the resulting precipitate by filtration, wash with water, and dry to obtain the final product.
Table 3: Example Quantitative Data for the Oxidation of a Bromo-methylpyridine
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| 6-Bromo-2-methylpyridine | 172.02 | 28.6 | 166.3 |
| Potassium Permanganate | 158.03 | 68.3 | 432.2 |
| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |
| 6-Bromo-2-pyridinecarboxylic acid | 202.01 | 29.2 | 87 |
Note: This data is for a closely related isomer and serves as a reference for the expected yield.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Detailed workflow for the synthesis of this compound.
Conclusion
This technical guide outlines a reliable and high-yielding synthetic route to this compound. The detailed experimental protocols and quantitative data provided herein are intended to support researchers and scientists in the fields of organic synthesis and drug development. The availability of this key intermediate facilitates the exploration of novel chemical entities with potential therapeutic applications. Further research into the characterization and diverse applications of this compound is encouraged to fully unlock its potential in medicinal chemistry.
References
Spectral Analysis of 2-bromo-6-methylisonicotinic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the expected spectral characteristics of 2-bromo-6-methylisonicotinic acid. Due to the limited availability of public domain spectral data for this specific compound, this document synthesizes predicted data based on established spectroscopic principles and analysis of structurally analogous compounds. The guide covers expected data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining such spectra are also provided. This document aims to serve as a valuable resource for researchers working with or synthesizing this compound and similar heterocyclic compounds.
Introduction
This compound, with the CAS Number 25462-84-4 and molecular formula C₇H₆BrNO₂, is a substituted pyridine derivative.[1] Such halogenated and methylated nicotinic acid analogs are of significant interest in medicinal chemistry and drug development due to their potential as scaffolds in the synthesis of novel therapeutic agents. The precise characterization of these molecules is paramount for ensuring purity, confirming structure, and understanding their chemical behavior. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide outlines the anticipated spectral data for this compound.
Predicted Spectral Data
The following tables summarize the predicted quantitative spectral data for this compound. These predictions are based on the analysis of substituent effects on the pyridine ring and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 - 14.0 | Singlet, broad | 1H | -COOH |
| ~7.8 - 8.0 | Singlet | 1H | H-5 |
| ~7.6 - 7.8 | Singlet | 1H | H-3 |
| ~2.6 | Singlet | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 170 | -COOH |
| ~160 - 165 | C-6 |
| ~148 - 152 | C-2 |
| ~140 - 145 | C-4 |
| ~125 - 130 | C-3 |
| ~120 - 125 | C-5 |
| ~20 - 25 | -CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |
| ~1700-1725 | Strong | C=O stretch (Carboxylic acid) |
| ~1580-1610 | Medium | C=C & C=N stretching (Pyridine ring) |
| ~1400-1450 | Medium | C-H bending (-CH₃) |
| ~1200-1300 | Medium | C-O stretch |
| ~1000-1100 | Medium | C-Br stretch |
| ~800-900 | Medium-Strong | C-H out-of-plane bending |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 215/217 | ~50/~50 | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 198/200 | Variable | [M-OH]⁺ |
| 170/172 | Variable | [M-COOH]⁺ |
| 136 | Variable | [M-Br]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectral data for a compound like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical, and DMSO-d₆ is often preferred for carboxylic acids to observe the acidic proton.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition (ESI):
-
Infuse the sample solution directly into the ESI source.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal.
-
Acquire the mass spectrum in the positive or negative ion mode over a relevant m/z range (e.g., 50-500).
-
-
Data Acquisition (EI):
-
Introduce the sample via a direct insertion probe or a gas chromatograph inlet.
-
Use a standard electron energy of 70 eV.
-
Acquire the mass spectrum over a relevant m/z range.
-
Visualization of Experimental Workflow
The following diagrams illustrate the general workflows for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
Caption: Detailed workflow for NMR analysis.
Conclusion
References
An In-depth Technical Guide to the Theoretical Properties of 2-Bromo-6-methylisonicotinic Acid
This technical guide provides a comprehensive overview of the theoretical properties of 2-bromo-6-methylisonicotinic acid, a substituted pyridine carboxylic acid of interest to researchers, scientists, and drug development professionals. This document outlines its structural characteristics, predicted physicochemical properties, and potential synthetic pathways, alongside a discussion of its theoretical reactivity and potential biological significance based on related compounds.
Core Molecular Characteristics
This compound, with the CAS number 25462-84-4, possesses a distinct molecular architecture.[1] Its IUPAC name is 2-bromo-6-methylpyridine-4-carboxylic acid.[1] The molecule consists of a pyridine ring substituted with a bromine atom at the 2-position, a methyl group at the 6-position, and a carboxylic acid group at the 4-position.
A summary of its key molecular identifiers is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₆BrNO₂ | [1] |
| Molecular Weight | 216.03 g/mol | [1] |
| CAS Number | 25462-84-4 | [1] |
| IUPAC Name | 2-bromo-6-methylpyridine-4-carboxylic acid | [1] |
Predicted Physicochemical Properties
While experimental data for this compound is limited in publicly available literature, its physicochemical properties can be predicted based on the known properties of structurally similar compounds, such as 2-bromoisonicotinic acid. These predicted values are crucial for understanding the compound's behavior in various chemical and biological systems.
| Property | Predicted Value | Basis for Prediction |
| pKa | ~3-4 | The carboxylic acid group on a pyridine ring typically has a pKa in this range. The electron-withdrawing nature of the bromine atom may slightly lower the pKa compared to isonicotinic acid itself. |
| logP | ~1.5-2.0 | Based on the XLogP3 of 1.2 for 2-bromoisonicotinic acid[2], the addition of a methyl group is expected to increase the lipophilicity and thus the logP value. |
Theoretical Spectral Data
Predicting the spectral characteristics of this compound is essential for its identification and characterization. The following are expected spectral features based on its structure and data from related molecules.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic CH (position 3) | 7.8 - 8.2 | Singlet |
| Aromatic CH (position 5) | 7.6 - 8.0 | Singlet |
| Methyl (CH₃) | 2.5 - 2.7 | Singlet |
| Carboxylic Acid (OH) | 10.0 - 13.0 | Broad Singlet |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 165 - 175 |
| C-Br (C2) | 145 - 155 |
| C-COOH (C4) | 140 - 150 |
| C-CH₃ (C6) | 155 - 165 |
| Aromatic CH (C3) | 120 - 130 |
| Aromatic CH (C5) | 125 - 135 |
| Methyl (CH₃) | 20 - 25 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 (broad) |
| C=O stretch (Carboxylic Acid) | 1680 - 1710 |
| C=C and C=N stretches (Pyridine Ring) | 1400 - 1600 |
| C-Br stretch | 500 - 600 |
Mass Spectrometry
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine would result in a characteristic M+2 isotopic pattern.
| Ion | Predicted m/z |
| [M]⁺ (⁷⁹Br) | 215 |
| [M]⁺ (⁸¹Br) | 217 |
| [M-COOH]⁺ | 170/172 |
| [M-Br]⁺ | 136 |
Proposed Synthesis Protocol
A plausible synthetic route for this compound can be devised based on established reactions for pyridine derivatives. A potential experimental workflow is outlined below.
References
Potential Antimicrobial Activity of 2-Bromo-6-Methylisonicotinic Acid: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the available scientific information regarding the potential antimicrobial activity of isonicotinic acid derivatives. As of the date of this publication, no specific studies evaluating the antimicrobial properties of 2-bromo-6-methylisonicotinic acid have been identified in the public domain. The information presented herein is based on research conducted on structurally related compounds and is intended to provide a theoretical framework and guide for future investigation.
Executive Summary
Isonicotinic acid and its derivatives have long been a cornerstone in the development of antimicrobial agents, most notably represented by the anti-tuberculosis drug isoniazid. The pyridine ring serves as a versatile scaffold, and its modification with various functional groups can significantly influence biological activity. This technical guide explores the potential antimicrobial activity of a specific derivative, this compound, by examining the established knowledge of related isonicotinic acid compounds. While direct experimental data for this compound is not currently available, this paper will delve into the structure-activity relationships of analogous molecules, present common experimental protocols for antimicrobial evaluation, and propose a hypothetical mechanism of action. This document aims to serve as a foundational resource for researchers interested in the synthesis and biological screening of novel isonicotinic acid derivatives as potential antimicrobial agents.
Introduction to Isonicotinic Acid Derivatives as Antimicrobial Agents
Isonicotinic acid, a pyridine-4-carboxylic acid, is a well-established pharmacophore in medicinal chemistry. Its hydrazide derivative, isoniazid, remains a first-line treatment for tuberculosis, highlighting the potential of this chemical class. The antimicrobial activity of isonicotinic acid derivatives is often attributed to their ability to interfere with essential metabolic pathways in microorganisms. The introduction of various substituents onto the pyridine ring can modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its antimicrobial spectrum and potency. Halogenation, in particular, is a common strategy in drug design to enhance biological activity.
Structure-Activity Relationships of Antimicrobial Isonicotinic Acid Derivatives
The antimicrobial efficacy of isonicotinic acid derivatives is intricately linked to their chemical structure. Studies on various substituted isonicotinic acids and their hydrazones have revealed several key trends:
-
Lipophilicity: Increased lipophilicity often correlates with enhanced antimicrobial activity, as it facilitates the passage of the compound across the microbial cell membrane. The introduction of a methyl group, as seen in this compound, is expected to increase its lipophilicity compared to the unsubstituted parent compound.
-
Halogenation: The presence of a halogen atom, such as bromine, can significantly impact the electronic properties of the pyridine ring and enhance the compound's ability to interact with biological targets. Bromine is known to be a good leaving group and can participate in various interactions, potentially contributing to the inhibition of microbial enzymes.
-
Position of Substituents: The specific placement of functional groups on the pyridine ring is crucial for activity. The substitution pattern in this compound may influence its binding affinity to target proteins.
Quantitative Data on Related Isonicotinic Acid Derivatives
While no specific antimicrobial data for this compound is available, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of isonicotinic acid hydrazide derivatives against various microbial strains. This data provides a comparative baseline for the potential activity of novel derivatives.
| Compound | Staphylococcus aureus (ATCC 6538) | Enterococcus faecalis (ATCC 29212) | Pseudomonas aeruginosa (ATCC 27853) | Klebsiella pneumoniae (NCIMB 9111) | Candida albicans (ATCC 24433) | Reference |
| Nicotinic Acid Hydrazide Derivative NC 3 | >1 mM | >1 mM | 0.016 mM | 0.016 mM | >1 mM | [1] |
| Nicotinic Acid Hydrazide Derivative NC 5 | 0.03 mM | 0.03 mM | >1 mM | >1 mM | >1 mM | [1] |
Experimental Protocols for Antimicrobial Screening
The evaluation of the antimicrobial activity of novel compounds like this compound typically involves a series of standardized in vitro assays.
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of the Test Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Disk Diffusion Assay
This assay provides a qualitative assessment of antimicrobial activity.
-
Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Application of Test Compound: Sterile filter paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of growth inhibition around each disk.
Potential Mechanism of Action: A Hypothetical Pathway
Based on the known mechanisms of action of other isonicotinic acid derivatives, a hypothetical signaling pathway for the antimicrobial activity of this compound can be proposed. A primary target could be a key microbial enzyme involved in cell wall synthesis, DNA replication, or essential metabolic pathways.
Caption: Hypothetical mechanism of antimicrobial action.
Experimental Workflow for Antimicrobial Evaluation
The systematic evaluation of a novel compound for antimicrobial activity follows a well-defined workflow, from initial screening to more detailed characterization.
Caption: A typical workflow for evaluating antimicrobial compounds.
Conclusion and Future Directions
While the antimicrobial potential of this compound remains to be experimentally verified, the existing literature on related isonicotinic acid derivatives provides a strong rationale for its investigation. The presence of both a bromo and a methyl substituent on the isonicotinic acid scaffold suggests that this compound may possess favorable physicochemical properties for antimicrobial activity.
Future research should focus on the chemical synthesis of this compound and its subsequent evaluation against a broad panel of pathogenic bacteria and fungi using the standardized protocols outlined in this guide. Promising results from these initial screenings would warrant further studies to elucidate its mechanism of action and to assess its potential for therapeutic development. The exploration of novel isonicotinic acid derivatives like this compound is a valuable endeavor in the ongoing search for new and effective antimicrobial agents to combat the growing challenge of antimicrobial resistance.
References
An In-depth Technical Guide on the Solubility and Stability of 2-bromo-6-methylisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-bromo-6-methylisonicotinic acid is a pivotal intermediate in contemporary drug discovery and development, valued for its versatile chemical reactivity that allows for the synthesis of a diverse range of pharmaceutical compounds.[1] Its core structure, a substituted pyridine ring, provides a foundation for building molecules with potential therapeutic activities.[1] This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound, offering detailed experimental protocols for their determination and presenting a framework for data interpretation. Understanding these fundamental properties is critical for its effective utilization in medicinal chemistry, from reaction optimization to formulation development.
Introduction
This compound, with the chemical formula C₇H₆BrNO₂ and a molecular weight of 216.03 g/mol , is a halogenated pyridine carboxylic acid derivative.[1] The strategic placement of the bromine atom and the methyl group on the isonicotinic acid scaffold makes it a valuable building block in organic synthesis. The bromine atom serves as a reactive handle for various cross-coupling reactions, such as Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds.[1] The carboxylic acid moiety provides a site for amide bond formation, esterification, and other modifications.[1]
Despite its widespread use, detailed public data on the solubility and stability of this compound is scarce. This guide aims to bridge this gap by outlining standardized methodologies for characterizing these critical physicochemical properties, thereby facilitating its application in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₆BrNO₂ | [1] |
| Molecular Weight | 216.03 g/mol | [1] |
| IUPAC Name | 2-bromo-6-methylpyridine-4-carboxylic acid | [1] |
| CAS Number | 25462-84-4 | [1] |
Solubility Profile
Experimental Protocol for Solubility Determination (Gravimetric Method)
The following protocol outlines a standard gravimetric method for determining the solubility of this compound in various solvents. This method is adapted from established procedures for pyridine carboxylic acids.
Objective: To determine the equilibrium solubility of this compound in a range of solvents at different temperatures.
Materials:
-
This compound (purity >99%)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide, ethyl acetate, dichloromethane)
-
Thermostatic shaker bath
-
Analytical balance
-
Vials with screw caps
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.
-
Seal the vials tightly and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the vials for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After the incubation period, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean, pre-weighed vial.
-
Determine the mass of the filtered solution.
-
Evaporate the solvent from the vial under a stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is achieved.
-
Calculate the solubility as the mass of the dissolved solid per unit volume or mass of the solvent (e.g., mg/mL or g/100g ).
-
Confirm the concentration of the saturated solution using a validated HPLC method for accuracy.
Expected Solubility Data Presentation
The obtained solubility data should be structured for clarity and comparative analysis as shown in Table 2.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Water | 25 | [Hypothetical Data] | [Hypothetical Data] |
| Ethanol | 25 | [Hypothetical Data] | [Hypothetical Data] |
| Methanol | 25 | [Hypothetical Data] | [Hypothetical Data] |
| Acetone | 25 | [Hypothetical Data] | [Hypothetical Data] |
| Acetonitrile | 25 | [Hypothetical Data] | [Hypothetical Data] |
| DMSO | 25 | [Hypothetical Data] | [Hypothetical Data] |
| Ethyl Acetate | 25 | [Hypothetical Data] | [Hypothetical Data] |
| Dichloromethane | 25 | [Hypothetical Data] | [Hypothetical Data] |
Stability Profile
The chemical stability of this compound is a crucial factor for its storage, handling, and application in multi-step syntheses. Stability studies are essential to identify potential degradation pathways and to establish appropriate storage conditions.
Experimental Protocol for Stability Assessment (ICH Guidelines)
The following protocol is based on the International Council for Harmonisation (ICH) guidelines for stress testing of new drug substances and provides a framework for evaluating the stability of this compound.
Objective: To assess the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound (purity >99%)
-
Forced-air stability chambers
-
Photostability chamber
-
pH meter
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC system with a photodiode array (PDA) detector
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
1. Solid-State Stability:
- Thermal Stability: Expose solid samples of the compound to elevated temperatures (e.g., 40°C, 60°C, 80°C) in a controlled humidity environment (e.g., 75% RH) for a defined period (e.g., 1, 2, 4 weeks).
- Photostability: Expose solid samples to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A dark control sample should be stored under the same conditions but protected from light.
2. Solution-State Stability:
- Hydrolytic Stability: Prepare solutions of the compound in aqueous media at different pH values (e.g., pH 2, pH 7, pH 9). Store these solutions at controlled temperatures (e.g., 25°C, 40°C) for a defined period.
- Oxidative Stability: Prepare a solution of the compound in a suitable solvent and add an oxidizing agent (e.g., H₂O₂). Store the solution at a controlled temperature for a defined period.
3. Sample Analysis:
- At specified time points, withdraw samples from each stress condition.
- Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and to detect and quantify any degradation products.
- Use LC-MS to identify the structure of the major degradation products.
Expected Stability Data Presentation
The results of the stability studies should be tabulated to provide a clear overview of the compound's degradation profile under different conditions, as illustrated in Table 3.
| Stress Condition | Duration | Assay of this compound (%) | Major Degradation Products (% Peak Area) |
| Solid State | |||
| 40°C / 75% RH | 4 weeks | [Hypothetical Data] | [Hypothetical Data] |
| 60°C | 2 weeks | [Hypothetical Data] | [Hypothetical Data] |
| Photostability (ICH) | - | [Hypothetical Data] | [Hypothetical Data] |
| Solution State | |||
| 0.1 M HCl (40°C) | 7 days | [Hypothetical Data] | [Hypothetical Data] |
| pH 7 Buffer (40°C) | 7 days | [Hypothetical Data] | [Hypothetical Data] |
| 0.1 M NaOH (40°C) | 7 days | [Hypothetical Data] | [Hypothetical Data] |
| 3% H₂O₂ (25°C) | 24 hours | [Hypothetical Data] | [Hypothetical Data] |
Visualized Experimental Workflows
To further clarify the experimental processes, the following diagrams, generated using Graphviz, illustrate the logical flow of the solubility and stability studies.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 2-Bromo-6-methylisonicotinic Acid
Introduction
2-Bromo-6-methylisonicotinic acid is a versatile heterocyclic building block in medicinal chemistry and materials science.[1] Its structure features three key functional handles for diversification: a bromine atom, a carboxylic acid, and a methyl group. The bromine atom at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and amino substituents. The carboxylic acid at the 4-position can be readily converted into amides, esters, and other derivatives. These characteristics make it a valuable scaffold for generating libraries of novel compounds for drug discovery and development.
This document provides detailed protocols for three common and powerful transformations to synthesize derivatives from this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and amide bond formation.
Application Note 1: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron species, such as a boronic acid or a boronic ester.[2][3] This reaction is widely used to synthesize biaryl and substituted heterocyclic compounds. For this compound, the reaction occurs at the C2 position, replacing the bromine atom with a new carbon-based substituent.
Representative Reaction Conditions
The following table summarizes representative conditions for Suzuki-Miyaura coupling reactions involving aryl bromides. Conditions should be optimized for specific substrates.
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/ligand, or pre-formed Pd complexes | Catalyst loading typically ranges from 1-5 mol%. |
| Ligand | SPhos, XPhos, P(t-Bu)₃, PCy₃ | Used with Pd(OAc)₂ or other palladium precursors.[4] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | The base is crucial for activating the organoboron species.[2][5] |
| Solvent | Toluene, Dioxane, THF, DMF, often with water | Biphasic solvent systems are common.[2] |
| Temperature | 80 - 120 °C | Reaction temperature depends on the reactivity of the substrates. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent degradation of the catalyst.[5] |
Experimental Protocol: Synthesis of 2-Aryl-6-methylisonicotinic Acid
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Toluene/Water (4:1 v/v)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Condenser
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask under the inert atmosphere.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Attach a condenser and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the aqueous phase with ethyl acetate to remove non-polar impurities.
-
Acidify the aqueous layer with 1M HCl to a pH of ~4-5 to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the 2-aryl-6-methylisonicotinic acid derivative.
Application Note 2: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine.[6] This method is exceptionally versatile for synthesizing aryl amines from this compound, allowing the introduction of primary or secondary amines at the C2 position.[7]
Representative Reaction Conditions
The following table summarizes typical conditions for Buchwald-Hartwig amination. The choice of ligand and base is critical and substrate-dependent.
| Parameter | Condition | Notes |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | A source of Palladium(0) is required.[8] |
| Ligand | BINAP, XantPhos, DavePhos, tBuXPhos | Sterically hindered phosphine ligands are commonly used.[6][9] |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | A strong, non-nucleophilic base is typically required. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are preferred.[8] |
| Temperature | 80 - 110 °C | Reactions are typically run at elevated temperatures. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial for catalyst stability and activity. |
Experimental Protocol: Synthesis of 2-Amino-6-methylisonicotinic Acid Derivatives
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a generic amine (R¹R²NH).
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 - 2.0 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XantPhos (0.05 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (2.5 equiv)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
Procedure:
-
In an oven-dried Schlenk tube, add this compound, sodium tert-butoxide, and the ligand (XantPhos).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium precursor, Pd₂(dba)₃.
-
Add anhydrous toluene, followed by the amine coupling partner.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Dilute with water and wash with an organic solvent (e.g., diethyl ether) to remove non-polar impurities.
-
Adjust the pH of the aqueous layer to ~4-5 with 1M HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
Application Note 3: Amide Bond Formation via Coupling Reagents
The carboxylic acid functional group of this compound is a prime site for derivatization. Amide bond formation is one of the most important reactions in pharmaceutical chemistry.[10] This is typically achieved by activating the carboxylic acid with a coupling reagent, followed by reaction with a primary or secondary amine.
Representative Reaction Conditions
The following table lists common coupling reagents and conditions for amide bond formation.
| Parameter | Condition | Notes |
| Coupling Reagent | HATU, HBTU, EDC/HOBt, T3P® | These reagents activate the carboxylic acid for nucleophilic attack.[10] |
| Base | DIPEA, NMM, Triethylamine | An organic base is required to neutralize the acid formed and facilitate the reaction. |
| Solvent | DMF, DCM, Acetonitrile | Anhydrous, aprotic solvents are typically used. |
| Temperature | 0 °C to Room Temperature | Reactions are often started at 0 °C and allowed to warm to room temperature. |
Experimental Protocol: Synthesis of 2-Bromo-6-methylisonicotinamide Derivatives
This protocol outlines a general procedure for forming an amide bond using HATU as the coupling agent.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask.
-
Add HATU and DIPEA to the solution and stir for 15-20 minutes at room temperature to pre-activate the acid.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the desired amine to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water to precipitate the product.
-
If a precipitate does not form, extract the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide.
References
- 1. This compound|CAS 25462-84-4|Supplier [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This powerful tool is widely employed in the pharmaceutical industry for the construction of complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[1] 2-bromo-6-methylisonicotinic acid is a valuable building block in medicinal chemistry, and its derivatization via Suzuki coupling allows for the introduction of a wide range of aryl and heteroaryl substituents, facilitating the exploration of structure-activity relationships in drug discovery programs.[4]
This document provides detailed protocols and application notes for the Suzuki coupling of this compound with various boronic acids. The protocols are based on established methodologies for the coupling of related 2-bromopyridine derivatives and are intended to serve as a comprehensive guide for researchers in the field.[5][6]
Reaction Principle
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound in the presence of a base.[2] The catalytic cycle, as illustrated below, consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the desired biaryl product and regenerate the active palladium(0) catalyst.[2]
Caption: General Mechanism of the Suzuki Coupling Reaction.
Experimental Protocols
The successful execution of a Suzuki coupling reaction is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. For a substrate like this compound, the presence of the carboxylic acid and the nitrogen atom in the pyridine ring can influence the reaction outcome. The following protocols provide a starting point for optimization.
Protocol 1: General Procedure with Pd(PPh₃)₄
This protocol utilizes the widely used and commercially available tetrakis(triphenylphosphine)palladium(0) catalyst.
Experimental Workflow:
References
Application Notes and Protocols: Synthesis of 2-bromo-6-methylisonicotinic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions for the synthesis of 2-bromo-6-methylisonicotinic acid, a key building block in the development of novel pharmaceutical compounds. The following sections detail the typical synthetic routes, present key reaction parameters in a structured format, and offer a detailed experimental protocol.
Synthetic Overview
The preparation of this compound is most commonly achieved through the electrophilic bromination of 6-methylisonicotinic acid. This reaction introduces a bromine atom at the 2-position of the pyridine ring. The choice of brominating agent and reaction conditions can be optimized to maximize yield and purity while minimizing the formation of byproducts, such as dibrominated species.[1] Common brominating agents include liquid bromine (Br₂) and N-bromosuccinimide (NBS).[1] The reaction is typically carried out in a suitable solvent, such as glacial acetic acid or dichloromethane, at temperatures ranging from room temperature to slightly elevated conditions (60-80°C).[1]
Key Reaction Parameters
The following table summarizes the key quantitative data and reaction conditions for the synthesis of this compound.
| Parameter | Value/Range | Notes |
| Starting Material | 6-methylisonicotinic acid | --- |
| Brominating Agent | N-Bromosuccinimide (NBS) or Bromine (Br₂) | NBS is often preferred for its ease of handling. |
| Molar Ratio (Brominating Agent:Starting Material) | 1.1 - 1.3 : 1 | A slight excess of the brominating agent is used to drive the reaction to completion.[1] |
| Solvent | Glacial Acetic Acid or Dichloromethane (DCM) | Acetic acid can also act as a catalyst. |
| Reaction Temperature | 25°C - 80°C | Higher temperatures can increase the reaction rate but may also lead to more side products.[1] |
| Reaction Time | 4 - 8 hours | Reaction progress should be monitored by TLC or LC-MS.[1] |
| Typical Yield | 70-85% | Yields are dependent on the specific conditions and purification method. |
| Purification Method | Recrystallization or Column Chromatography | The choice of method depends on the purity of the crude product. |
Experimental Protocol
This protocol describes a representative procedure for the synthesis of this compound using N-bromosuccinimide.
Materials:
-
6-methylisonicotinic acid
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Sodium thiosulfate solution (aqueous, saturated)
-
Sodium bicarbonate solution (aqueous, saturated)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-methylisonicotinic acid (1.0 eq) in glacial acetic acid.
-
Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (1.2 eq) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
-
Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-methylisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-bromo-6-methylisonicotinic acid. This versatile building block can be functionalized through various cross-coupling reactions to generate a diverse library of substituted pyridines, which are key scaffolds in medicinal chemistry and materials science. The protocols provided are based on established methodologies for similar substrates and are intended to serve as a starting point for reaction optimization.
Overview of Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the primary reactions of interest are the Suzuki-Miyaura, Sonogashira, and Heck couplings, which allow for the introduction of aryl/heteroaryl, alkynyl, and alkenyl groups, respectively, at the 2-position of the pyridine ring.
The presence of the carboxylic acid group on the substrate requires careful consideration of the reaction conditions, particularly the choice of base and solvent, to ensure solubility and prevent unwanted side reactions.[1] Generally, the use of additional equivalents of base is necessary to neutralize the acidic proton of the carboxylic acid.[1]
Below is a general schematic of the possible transformations:
Caption: Palladium-catalyzed cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the synthesis of biaryl compounds by coupling an organoboron reagent with an organic halide.[2][3]
Application Note:
This protocol is suitable for the coupling of this compound with a variety of aryl and heteroaryl boronic acids or their esters. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. Water-miscible co-solvents are often employed to aid in the solubility of the carboxylate salt formed under basic conditions.[1]
Experimental Protocol:
Caption: General workflow for the Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (3-4 equivalents)
-
Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), and the base (3.0 mmol).
-
Add the chosen solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio, 5 mL).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and ligand (if necessary).
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Acidify the aqueous solution with 1M HCl to precipitate the carboxylic acid product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Data Presentation:
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 18 | 85-95 | Adapted from[4] |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Toluene/EtOH/H₂O | 90 | 12 | 70-90 | Adapted from[5] |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (3) | DMF | 110 | 6 | 80-92 | General Protocol |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[6][7]
Application Note:
This protocol is designed for the coupling of this compound with various terminal alkynes. The reaction is typically carried out under mild conditions. An amine base is often used, which also serves as a solvent in some cases. The carboxylic acid will be deprotonated in situ.
Experimental Protocol:
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the Functionalization of 2-Bromo-6-methylisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the pyridine ring in 2-bromo-6-methylisonicotinic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of multiple reactive sites that allow for selective functionalization. The protocols outlined below focus on key transformations at the C2 position, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, as well as the necessary protection and deprotection of the carboxylic acid moiety.
Overview of Functionalization Strategies
The functionalization of this compound primarily involves reactions at the bromine-substituted C2 position of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates the C2 position for various transformations. However, the presence of the carboxylic acid can interfere with certain reaction conditions, often necessitating a protection strategy, such as conversion to a methyl or ethyl ester. Following the desired functionalization of the pyridine core, the ester can be readily hydrolyzed back to the carboxylic acid.
The key functionalization reactions covered in these notes are:
-
Esterification: Protection of the carboxylic acid group.
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids.
-
Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds with amines.
-
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the bromide with various nucleophiles.
-
Hydrolysis: Deprotection of the ester to the final carboxylic acid.
Experimental Protocols
Protection: Esterification of this compound
A common and efficient method for the esterification of carboxylic acids is the use of thionyl chloride (SOCl₂) and an alcohol (e.g., methanol or ethanol). This method proceeds through an acid chloride intermediate and is generally high-yielding.[1][2][3]
Protocol: Methyl 2-bromo-6-methylisonicotinate Synthesis
-
To a stirred solution of this compound (1.0 eq) in methanol (10 volumes), cool the mixture to 0 °C.
-
Slowly add thionyl chloride (1.5 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, warm the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess methanol and SOCl₂.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 2-bromo-6-methylisonicotinate, which can be purified by column chromatography if necessary.
Functionalization of Methyl 2-bromo-6-methylisonicotinate
This reaction enables the formation of a C-C bond between the pyridine ring and various aryl or vinyl groups using a palladium catalyst and a boronic acid derivative.[4][5][6]
Protocol: Synthesis of Methyl 2-aryl-6-methylisonicotinates
-
In a reaction vessel, combine methyl 2-bromo-6-methylisonicotinate (1.0 eq), the corresponding arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like anhydrous potassium carbonate (2.0 eq).
-
Add a suitable solvent system, for example, a mixture of toluene and water (4:1).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C and stir under an inert atmosphere for 8-12 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired methyl 2-aryl-6-methylisonicotinate.
The Sonogashira coupling is a reliable method for forming a C-C bond between the pyridine ring and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[7][8]
Protocol: Synthesis of Methyl 2-alkynyl-6-methylisonicotinates
-
To a dried Schlenk flask, add methyl 2-bromo-6-methylisonicotinate (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 eq), and copper(I) iodide (CuI, 0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent such as triethylamine or a mixture of DMF and triethylamine (2:1).
-
Add the terminal alkyne (1.1 eq) to the mixture.
-
Stir the reaction at a temperature ranging from room temperature to 80 °C for 4-24 hours. Monitor the reaction's progress by TLC.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.[4][9][10]
Protocol: Synthesis of Methyl 2-amino-6-methylisonicotinates
-
In a glovebox or under an inert atmosphere, charge a reaction tube with a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.08 eq), and a strong base such as sodium tert-butoxide (1.4 eq).
-
Add methyl 2-bromo-6-methylisonicotinate (1.0 eq) and the desired amine (1.2 eq).
-
Add a dry, degassed solvent like toluene or dioxane.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.
The electron-deficient nature of the pyridine ring allows for the direct displacement of the bromide by strong nucleophiles.
Protocol: Synthesis of Methyl 2-alkoxy/thioalkoxy-6-methylisonicotinates
-
To a solution of the desired alcohol or thiol (1.5 eq) in a dry aprotic solvent such as DMF or THF, add a strong base like sodium hydride (1.5 eq) at 0 °C and stir for 30 minutes to generate the nucleophile in situ.
-
Add a solution of methyl 2-bromo-6-methylisonicotinate (1.0 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the desired product.
Deprotection: Hydrolysis of the Methyl Ester
The final step in the synthesis of functionalized this compound derivatives is the hydrolysis of the methyl ester.
Protocol: Hydrolysis to the Carboxylic Acid
-
Dissolve the methyl 2-substituted-6-methylisonicotinate (1.0 eq) in a mixture of THF and water (e.g., 2:1).
-
Add an excess of a base, such as lithium hydroxide (LiOH, 3.0 eq).
-
Stir the mixture at room temperature for 2-6 hours, monitoring by TLC.
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer to 0 °C and acidify to pH 3-4 with a 1M HCl solution, which should cause the product to precipitate.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final functionalized carboxylic acid.
Data Presentation
Table 1: Summary of Palladium-Catalyzed Cross-Coupling Reactions of Methyl 2-bromo-6-methylisonicotinate
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 80-90 | |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 10 | 75-85 | |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 60 | 6 | 90-98 |
| 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 50 | 8 | 85-95 | |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 24 | 70-80 | |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 18 | 80-90 |
| Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 24 | 70-80 | |
| Benzylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100 | 16 | 75-85 |
Yields are approximate and may vary based on the specific substrate and reaction conditions.
Visualizations
Caption: General workflow for the functionalization of this compound.
Caption: Simplified catalytic cycles for key palladium-catalyzed cross-coupling reactions.
References
- 1. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 2. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 3. A Simple, Convenient and Expeditious Route to Methyl Esters of Carboxylic Acids by Thionyl Chloride-Methanol – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura cross-coupling of unprotected <i>ortho</i>-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaro… [ouci.dntb.gov.ua]
- 6. scispace.com [scispace.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes: The Role of 2-Bromo-6-methylisonicotinic Acid in Heterocyclic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Bromo-6-methylisonicotinic acid is a substituted pyridine derivative that serves as a versatile and valuable building block in modern organic and medicinal chemistry. Its structure, featuring a pyridine ring with strategically placed bromo, methyl, and carboxylic acid functionalities, makes it an ideal scaffold for the synthesis of complex heterocyclic molecules. The bromine atom at the 2-position acts as a crucial handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. The carboxylic acid and methyl groups offer additional sites for modification and can influence the molecule's overall electronic properties and biological activity. This document provides detailed application notes and protocols for utilizing this reagent, with a primary focus on its application in Suzuki-Miyaura cross-coupling reactions.
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, facilitating the formation of carbon-carbon bonds by coupling an organoboron species with an organohalide using a palladium catalyst.[1][2] this compound is an excellent substrate for this reaction due to the reactive C-Br bond, allowing for the synthesis of diverse biaryl and related structures which are prevalent in pharmaceuticals and functional materials.[3]
The general catalytic cycle involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the this compound.[4]
-
Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium(II) complex.[2]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the active palladium(0) catalyst.[4]
A schematic of this catalytic cycle is provided below.
References
Application Notes and Protocols: 2-Bromo-6-methylisonicotinic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-methylisonicotinic acid is a pivotal heterocyclic building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. The strategic placement of the bromo and methyl groups on the isonicotinic acid scaffold provides a versatile platform for the elaboration into complex molecules that can effectively target the nicotinamide binding pocket of PARP enzymes. The most prominent example of a drug synthesized from this scaffold is Niraparib, an orally active PARP inhibitor approved for the treatment of various cancers, including ovarian and breast cancer. This document provides an overview of the application of this compound in the discovery of PARP inhibitors, including representative biological data, detailed experimental protocols, and visualizations of the relevant biological pathway and experimental workflows.
Data Presentation: Structure-Activity Relationship of Pyridine-Based PARP-1 Inhibitors
| Compound ID | R Group | PARP-1 IC50 (nM)[1] |
| 1a | H | >1000 |
| 1b | Methyl | 256.3 ± 25.1 |
| 1c | Ethyl | 119.7 ± 11.5 |
| 1d | Propyl | 8.6 ± 0.6 |
| 1e | Isopropyl | 28.4 ± 2.9 |
| 1f | Cyclopropyl | 45.2 ± 4.1 |
| 1g | Benzyl | 158.6 ± 16.3 |
Note: The presented data is for a series of 2-(1-substituted-piperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamides and is intended to be representative of the SAR for this class of compounds.
Experimental Protocols
General Synthesis of a PARP Inhibitor Core from this compound (Exemplified by Niraparib Synthesis)
The synthesis of PARP inhibitors from this compound typically involves several key steps, including amidation, cross-coupling reactions, and cyclization. The following is a generalized protocol based on the synthesis of Niraparib.
Step 1: Amidation of this compound
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq) and a tertiary amine base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the desired amine (e.g., a substituted aniline) (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO3), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Step 2: Suzuki-Miyaura Cross-Coupling
-
In a reaction vessel, combine the 2-bromo-6-methylisonicotinamide derivative from Step 1 (1.0 eq), a suitable boronic acid or boronate ester (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like potassium carbonate (K2CO3) (2.0 eq).
-
Add a mixture of a suitable organic solvent (e.g., 1,4-dioxane or toluene) and water.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the coupled product.
Step 3: Further Elaboration and Cyclization (Example-specific)
Subsequent steps are highly dependent on the target molecule. For Niraparib, this involves the formation of the indazole ring system. A general representation of a subsequent cyclization is provided in the workflow diagram below.
In Vitro PARP-1 Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against the PARP-1 enzyme.
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
NAD+ (nicotinamide adenine dinucleotide)
-
Biotinylated NAD+
-
Histone H1
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Streptavidin-coated plates
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 1 M H2SO4)
-
Test compounds dissolved in DMSO
Procedure:
-
Coat a 96-well plate with histone H1 overnight at 4 °C. Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare a reaction mixture containing assay buffer, activated DNA, and a mix of NAD+ and biotinylated NAD+.
-
Add the test compound at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding the PARP-1 enzyme to each well.
-
Incubate the plate at room temperature for 1-2 hours.
-
Stop the reaction by adding a potent PARP inhibitor (e.g., Olaparib) at a high concentration or by washing the plate.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate for 1 hour at room temperature to allow the biotinylated poly(ADP-ribose) chains to bind.
-
Wash the plate to remove unbound components.
-
Add Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Wash the plate thoroughly.
-
Add the HRP substrate and incubate in the dark until a color develops.
-
Stop the colorimetric reaction by adding the stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
PARP-1 Signaling Pathway in DNA Damage Repair
References
Synthetic Utility of 2-Bromo-6-Methylisonicotinic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-6-methylisonicotinic acid is a versatile heterocyclic building block in medicinal chemistry and drug discovery. Its strategic substitution pattern, featuring a carboxylic acid, a methyl group, and a bromine atom on the pyridine ring, allows for selective functionalization through various modern cross-coupling reactions. This document provides detailed application notes and experimental protocols for the utilization of this compound in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These reactions enable the synthesis of a diverse range of 2,6-disubstituted isonicotinic acid derivatives, which are important scaffolds in the development of novel therapeutic agents.
Introduction
Pyridine-based compounds are integral to the development of numerous pharmaceuticals due to their ability to engage in biologically relevant interactions. This compound (molecular formula C₇H₆BrNO₂) serves as a key intermediate in the synthesis of complex molecules.[1] The bromine atom at the 2-position is amenable to substitution via palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkynyl, and amino moieties. The carboxylic acid at the 4-position and the methyl group at the 6-position offer additional sites for modification and can influence the physicochemical properties of the final compounds. This document outlines detailed protocols for leveraging this versatile building block in key synthetic transformations.
Application Note 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-6-methylisonicotinic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[2] This reaction is particularly useful for synthesizing biaryl compounds, which are common motifs in pharmaceuticals. The Suzuki-Miyaura coupling of this compound with various arylboronic acids provides a straightforward route to 2-aryl-6-methylisonicotinic acid derivatives.
General Reaction Scheme:
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-bromo-6-methylisonicotinic acid
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki coupling of 2-bromo-6-methylisonicotinic acid.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound resulting in low to no yield?
Low yields in this specific coupling can stem from several factors related to the substrate's structure. The pyridine nitrogen can coordinate with the palladium catalyst, potentially hindering its activity.[1] Furthermore, the carboxylic acid group can deprotonate under basic conditions, and the resulting carboxylate may coordinate to the palladium center, leading to catalyst deactivation.[2] Finally, 2-substituted pyridines can be inherently challenging substrates for Suzuki couplings.[3]
Q2: I'm observing significant side products. What are they and how can I prevent them?
The most common side reactions in Suzuki couplings are protodeboronation and homocoupling.
-
Protodeboronation: This is the protonolysis of the boronic acid or ester, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively consuming your coupling partner.[4] This side reaction is often catalyzed by the base or even the palladium catalyst itself under certain conditions.[5][6] To minimize it, ensure your reaction is properly degassed and consider using more stable boronic esters (e.g., pinacol esters) or organotrifluoroborates.[4]
-
Homocoupling: This involves the coupling of two molecules of the boronic acid partner or two molecules of the aryl halide. It can become significant if the catalytic cycle is slow. Optimizing the catalyst and ligand system can often reduce homocoupling.[7][8]
Q3: How should I choose the optimal catalyst, ligand, base, and solvent?
The choice of reaction components is critical for this challenging substrate.
-
Catalyst/Ligand: Electron-rich and bulky phosphine ligands are often required for challenging substrates like 2-bromopyridines as they facilitate the rate-determining oxidative addition step.[9][10] Systems like Pd(OAc)₂ with a Buchwald ligand (e.g., SPhos, XPhos) or pre-catalysts like Pd(dppf)Cl₂ are common starting points.[11][12]
-
Base: A non-nucleophilic, moderately strong inorganic base is typically preferred. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective.[13] Stronger bases like cesium carbonate (Cs₂CO₃) may be beneficial but can also promote side reactions. The presence of the carboxylic acid makes base selection crucial to avoid unwanted reactions.[2]
-
Solvent: A polar aprotic solvent, often with a small amount of water, is standard. Common choices include dioxane/water, THF/water, or DMF/water mixtures.[8][14] The water is necessary to hydrolyze boronic esters and facilitate transmetalation.[5][15]
Q4: My reaction mixture turns black. Is the catalyst dead?
The formation of a black precipitate, often referred to as palladium black, indicates that the Pd(0) catalyst has agglomerated and precipitated out of solution, rendering it inactive.[16] While some color change is normal, a rapid formation of a heavy black precipitate early in the reaction is a sign of catalyst decomposition. This can be caused by impurities, insufficient ligand stabilization, or excessively high temperatures. Using robust ligands and ensuring all reagents are pure can help prevent this.[11]
Q5: The carboxylic acid seems to be interfering with the reaction. Should I protect it?
While Suzuki couplings can tolerate acidic protons, the carboxylic acid in this compound can cause issues.[2][17] If optimization of the base and catalyst system fails, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) is a viable strategy. The ester can be hydrolyzed back to the carboxylic acid post-coupling. This approach prevents the formation of the problematic carboxylate during the reaction.
Troubleshooting Guide
This guide provides specific solutions to common problems encountered during the Suzuki coupling of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Catalyst inhibition by pyridine nitrogen.[1]2. Catalyst deactivation by the carboxylate group.[2]3. Ineffective oxidative addition.[9]4. Degradation of boronic acid/ester (protodeboronation).[4] | 1. Use a more electron-rich and bulky ligand (e.g., SPhos, RuPhos, P(t-Bu)₃) to promote oxidative addition and prevent catalyst inhibition.[1][18]2. Switch to a milder base like K₃PO₄ or CsF.[2]3. Consider protecting the carboxylic acid as an ester.4. Use a fresh bottle of boronic acid/ester or use a more stable organotrifluoroborate salt.[9] Ensure rigorous degassing of solvents.[12] |
| Significant Homocoupling of Boronic Acid | 1. Slow transmetalation step.2. Catalyst system favors homocoupling. | 1. Increase the temperature moderately (e.g., from 80°C to 100°C).2. Change the ligand. Bidentate ligands like dppf can sometimes suppress homocoupling compared to monodentate ligands.[16]3. Ensure an appropriate halide:boronic acid stoichiometry (typically 1:1.1 to 1:1.5). |
| Protodeboronation of Coupling Partner | 1. Presence of excess water or oxygen.2. Base-catalyzed decomposition.[5]3. Thermally unstable boronic acid.[19] | 1. Use rigorously degassed solvents (freeze-pump-thaw or sparging with argon/nitrogen is recommended).[12]2. Use the minimum effective amount of base.3. Use a more stable boronic acid derivative (pinacol ester or MIDA boronate).[4]4. Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate. |
| Catalyst Turns Black (Palladium Black) | 1. Insufficient ligand to stabilize Pd(0).2. High reaction temperature.3. Impurities in starting materials or solvent. | 1. Increase the ligand-to-palladium ratio slightly.2. Use a more robust, sterically hindered ligand (e.g., Buchwald-type ligands).3. Lower the reaction temperature.4. Purify all reagents and use anhydrous, degassed solvents. |
| Inconsistent Results / Poor Reproducibility | 1. Variable quality of boronic acid.2. Inconsistent degassing or moisture control.3. Base is not finely powdered or is hydrated. | 1. Use a fresh bottle of boronic acid or test its quality on a simple, reliable Suzuki reaction.[20]2. Standardize the degassing procedure.3. Grind the base into a fine powder before use. Consider using anhydrous bases where appropriate.[11] |
Experimental Protocols & Key Parameters
Below is a general starting protocol. Optimization will likely be necessary.
Recommended Starting Conditions
| Parameter | Recommendation | Rationale |
| Halide | This compound | 1.0 eq |
| Boronic Acid/Ester | Arylboronic Acid or Pinacol Ester | 1.2 - 1.5 eq |
| Catalyst | Pd(dppf)Cl₂ or Pd(OAc)₂ | 2-5 mol% |
| Ligand | SPhos (if using Pd(OAc)₂) | 4-10 mol% |
| Base | K₂CO₃ or K₃PO₄ | 2.0 - 3.0 eq |
| Solvent | 1,4-Dioxane : Water | 4:1 to 10:1 v/v |
| Temperature | 80 - 100 °C | Reaction specific |
Detailed Experimental Protocol
-
Reagent Preparation: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 eq), the arylboronic acid or ester (1.2 eq), and the base (e.g., K₃PO₄, 3.0 eq).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen) 3-5 times to remove oxygen.[21]
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq) and any additional ligand.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate. If the product is the free acid, perform an acidic wash (e.g., 1M HCl) to protonate it and a basic wash (e.g., saturated NaHCO₃) to remove excess boronic acid. If the product is an ester, a simple aqueous wash followed by brine may suffice.
-
Purification: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Visual Guides
Catalytic Cycle and Competing Pathways
Caption: The Suzuki catalytic cycle and key side reactions.
Troubleshooting Workflow
References
- 1. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reddit.com [reddit.com]
- 21. quora.com [quora.com]
Technical Support Center: 2-Bromo-6-methylisonicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromo-6-methylisonicotinic acid. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and use in subsequent experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common side reactions observed during the synthesis of this compound?
During the synthesis of this compound, several side reactions can occur, leading to impurities and reduced yields. The most frequently encountered side reactions include:
-
Over-bromination: The introduction of a second bromine atom onto the pyridine ring, resulting in the formation of dibromo-6-methylisonicotinic acid. This is more likely to occur with an excess of the brominating agent or at elevated temperatures.
-
Decarboxylation: The loss of the carboxylic acid group (as CO2) from the pyridine ring, leading to the formation of 2-bromo-6-methylpyridine. This can be promoted by high temperatures, especially under acidic or basic conditions.
-
Hydrolysis of the Bromo Substituent: Replacement of the bromine atom with a hydroxyl group to form 2-hydroxy-6-methylisonicotinic acid. This reaction is typically favored in the presence of strong bases or nucleophilic conditions, particularly at elevated temperatures.
-
Incomplete Oxidation: If synthesizing from 2-bromo-6-methylisonicotinaldehyde, incomplete oxidation can result in the aldehyde starting material remaining as an impurity.
-
Ring Degradation: Under harsh oxidative conditions, the pyridine ring itself can be susceptible to degradation, leading to a complex mixture of byproducts and a lower yield of the desired product.
Q2: How can I minimize the formation of di-brominated byproducts during the synthesis?
Minimizing over-bromination requires careful control over the reaction conditions. Here are some key strategies:
-
Stoichiometry: Use a controlled amount of the brominating agent, typically N-bromosuccinimide (NBS) or bromine, ensuring it is not in large excess. A molar ratio of 1.0 to 1.1 equivalents of the brominating agent to the starting material is often recommended.
-
Temperature Control: Perform the bromination at a low to moderate temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature can help control the reaction rate and selectivity.
-
Slow Addition: Add the brominating agent portion-wise or as a solution dropwise to the reaction mixture. This helps to maintain a low concentration of the brominating agent at any given time, reducing the likelihood of a second bromination event.
-
Monitoring the Reaction: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed and before significant amounts of the di-brominated product are formed.
Q3: I am observing significant decarboxylation of my product. What conditions favor this side reaction and how can I avoid it?
Decarboxylation is often triggered by excessive heat. To mitigate this:
-
Temperature Management: Avoid high temperatures during both the reaction and the work-up procedure. If heating is necessary, use the lowest effective temperature and for the shortest duration possible.
-
pH Control: Both strongly acidic and strongly basic conditions can promote decarboxylation, especially at elevated temperatures. Aim to work under milder pH conditions whenever possible. During work-up, neutralize the reaction mixture at a low temperature.
-
Purification Method: When purifying by distillation or sublimation, use high vacuum to lower the required temperature. For column chromatography, avoid highly acidic or basic mobile phases if the product is sensitive.
Q4: My final product is contaminated with 2-hydroxy-6-methylisonicotinic acid. What is the likely cause and how can it be prevented?
The presence of the hydroxylated byproduct is typically due to hydrolysis of the carbon-bromine bond. To prevent this:
-
Anhydrous Conditions: Ensure that the reaction is carried out under anhydrous conditions, as water can act as a nucleophile. Use dry solvents and reagents.
-
Avoid Strong Bases: Be cautious when using strong bases, especially at elevated temperatures during the reaction or work-up, as they can promote nucleophilic substitution of the bromine.
-
Control of Nucleophiles: If the subsequent reaction involves nucleophiles, carefully control the stoichiometry and reaction temperature to favor the desired reaction over substitution of the bromine on the pyridine ring.
Quantitative Data on Side Reactions
While specific quantitative data for the side reactions of this compound is not extensively available in the literature, the following table provides a general overview of conditions that can influence the prevalence of common side products based on principles of organic chemistry.
| Side Reaction | Favorable Conditions | Typical Impurity Levels | Mitigation Strategies |
| Over-bromination | > 1.2 eq. Brominating Agent, T > 50°C | 5-20% | Control stoichiometry, low temperature, slow addition. |
| Decarboxylation | T > 100°C, Strong Acid/Base | 2-15% | Minimize heat, neutral pH during work-up. |
| Hydrolysis | Aqueous base, T > 80°C | 1-10% | Anhydrous conditions, avoid strong, hot bases. |
Experimental Workflow & Signaling Pathways
The following diagrams illustrate a typical experimental workflow for the synthesis of this compound and a logical troubleshooting pathway for common issues.
Caption: Synthetic workflow for this compound highlighting potential side reactions.
Caption: Troubleshooting guide for common impurities in this compound synthesis.
Technical Support Center: Purification of 2-Bromo-6-methylisonicotinic Acid Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-bromo-6-methylisonicotinic acid and its reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter after the synthesis of this compound?
A1: Depending on the synthetic route, common impurities may include:
-
Starting materials: Unreacted 6-methylisonicotinic acid or its ester derivative.
-
Over-brominated products: Dibrominated species, such as 2,X-dibromo-6-methylisonicotinic acid.
-
Isomeric impurities: Bromination at other positions of the pyridine ring.
-
Hydrolysis products: If the reaction is performed on an ester, incomplete hydrolysis can leave residual ester.
-
Reagents: Residual brominating agents (e.g., N-bromosuccinimide) and their byproducts (e.g., succinimide).
Q2: What are the recommended purification methods for this compound?
A2: The most common and effective purification methods are:
-
Recrystallization: Ideal for removing small amounts of impurities. A common solvent system is a mixture of ethanol and water.
-
Acid-Base Extraction: A highly effective method for separating the acidic product from neutral or basic impurities.
-
Silica Gel Chromatography: Useful for separating compounds with different polarities, such as the desired product from non-polar impurities or over-brominated side products.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purification process. By spotting the crude mixture, the fractions from chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of the desired compound from impurities. A suitable eluent system for TLC would be a mixture of dichloromethane (DCM) and methanol (MeOH), for instance, in a 20:1 ratio.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Product does not crystallize | The solution is not saturated enough. | Evaporate some of the solvent to increase the concentration of the product. |
| The chosen solvent is not appropriate. | Try a different solvent or a mixture of solvents. Good options include ethanol/water, or toluene. | |
| The presence of significant impurities inhibiting crystallization. | First, attempt another purification method like acid-base extraction or column chromatography to remove the bulk of impurities. | |
| Oiling out instead of crystallization | The product's melting point is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent mixture. |
| The solution is cooling too quickly. | Allow the solution to cool down to room temperature slowly, and then place it in an ice bath. | |
| Low recovery of the product | Too much solvent was used for recrystallization. | Use the minimum amount of hot solvent required to dissolve the crude product. |
| The product is partially soluble in the cold solvent. | Cool the solution in an ice bath for a longer period to maximize precipitation. |
Silica Gel Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC | The eluent system is not optimal. | Adjust the polarity of the eluent. For polar compounds like carboxylic acids, a mixture of a non-polar solvent (e.g., hexane or DCM) and a polar solvent (e.g., ethyl acetate or methanol) is recommended. Adding a small amount of acetic acid to the eluent can improve the resolution of acidic compounds. |
| Product is stuck on the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For instance, start with a low percentage of methanol in DCM and gradually increase it. |
| Streaking of the product spot on TLC/column | The compound is interacting too strongly with the silica gel. | Add a small amount of a competitive polar solvent, like acetic acid or formic acid (0.1-1%), to the eluent system. |
| The sample is overloaded on the column. | Use a larger column or reduce the amount of sample loaded. |
Acid-Base Extraction Troubleshooting
| Problem | Possible Cause | Solution |
| Formation of an emulsion at the interface | Agitation during extraction was too vigorous. | Gently swirl or invert the separatory funnel instead of shaking vigorously. Add a small amount of brine to help break the emulsion. |
| Low yield of the precipitated product | The pH was not sufficiently lowered to precipitate the acid. | Ensure the pH of the aqueous layer is adjusted to be well below the pKa of the carboxylic acid (typically pH 2-3) using a strong acid like HCl. |
| The product has some solubility in the acidic aqueous solution. | After precipitation, cool the solution in an ice bath to maximize the amount of solid that comes out of the solution. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed for the separation of this compound from neutral and basic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel gently and allow the layers to separate. The this compound will deprotonate and move into the aqueous layer as its sodium salt.
-
Separation: Collect the aqueous layer. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the acidic product is extracted.
-
Washing: Combine the aqueous layers and wash with a small amount of ethyl acetate to remove any remaining neutral or basic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify it by slowly adding a concentrated solution of hydrochloric acid (HCl) until the pH is approximately 2. The this compound will precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol is a starting point and may require optimization based on the specific impurity profile of your reaction mixture.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A gradient of methanol in dichloromethane (DCM) is often effective. Start with 100% DCM and gradually increase the methanol concentration (e.g., from 0% to 5%). Adding 0.5% acetic acid to the mobile phase can improve the peak shape and separation of the carboxylic acid.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. Alternatively, for compounds with low solubility, dry-loading onto a small amount of silica gel is recommended.
-
Packing and Elution: Pack the column with silica gel slurried in the initial eluent. Carefully load the sample onto the top of the column. Begin elution with the starting mobile phase, collecting fractions and monitoring them by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
The following table provides a hypothetical example of purity and yield data that could be obtained during a typical purification process. Actual results may vary depending on the reaction conditions and the scale of the experiment.
| Purification Step | Purity (by HPLC) | Yield |
| Crude Product | ~75% | - |
| After Acid-Base Extraction | >95% | ~85% |
| After Recrystallization | >99% | ~70% (from crude) |
| After Column Chromatography | >98% | ~65% (from crude) |
Visualizations
Experimental Workflow for Purification
The following diagram illustrates a general workflow for the purification of this compound.
Caption: General purification workflow for this compound.
Logical Relationship for Troubleshooting Crystallization
This diagram outlines the decision-making process when troubleshooting crystallization issues.
Caption: Troubleshooting logic for the crystallization of organic compounds.
Technical Support Center: 2-Bromo-6-methylisonicotinic Acid Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-bromo-6-methylisonicotinic acid and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges in cross-coupling reactions and, in particular, to mitigate the formation of undesired homocoupling byproducts.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions with this compound?
A1: Homocoupling is a common side reaction where two molecules of the same coupling partner react with each other. In the case of Suzuki-Miyaura coupling, this can involve two molecules of the boronic acid or boronic ester coupling to form a symmetrical biaryl byproduct. For reactions involving this compound, this could also potentially refer to the formation of a 2,2'-bipyridine derivative through the coupling of two molecules of the starting material. This is often catalyzed by the palladium species in the reaction mixture.
Q2: What are the main causes of homocoupling?
A2: The primary causes of homocoupling, especially of organoboron reagents in Suzuki-Miyaura reactions, are the presence of oxygen and palladium(II) species. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid. Inadequate degassing of solvents and reagents is a common contributor to this issue.
Q3: How does the isonicotinic acid moiety affect the reaction?
A3: The pyridine nitrogen and the carboxylic acid group of this compound can influence the reaction in several ways. The pyridine nitrogen can coordinate to the palladium catalyst, which may alter its reactivity and selectivity. The carboxylic acid group can affect the solubility of the starting material and can also interact with the base or the catalyst. For this reason, it is common to use the methyl or ethyl ester of the isonicotinic acid to avoid potential complications with the free acid.
Troubleshooting Guides
Issue 1: Significant Formation of Boronic Acid Homocoupling Product in Suzuki-Miyaura Reactions
Symptoms:
-
LC-MS or NMR analysis of the crude reaction mixture shows a significant peak corresponding to the symmetrical biaryl derived from your boronic acid coupling partner.
-
The yield of the desired cross-coupled product is lower than expected.
Root Causes and Solutions:
| Potential Cause | Recommended Solution | Experimental Protocol |
| Oxygen in the Reaction Mixture | Rigorously degas all solvents and the reaction mixture. Perform the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen). | 1. Sparge the solvent with an inert gas (e.g., Argon) for at least 30 minutes before use. 2. Assemble the reaction glassware and flame-dry under vacuum, then backfill with inert gas. 3. Add all solid reagents to the flask, and then perform several cycles of evacuating and backfilling with inert gas. 4. Add the degassed solvent via cannula or syringe. |
| Presence of Pd(II) Species | Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄) or ensure efficient in-situ reduction of a Pd(II) precatalyst (e.g., Pd(OAc)₂). The addition of a mild reducing agent can also be beneficial. | 1. Using a Pd(0) source: Use a catalyst like Tetrakis(triphenylphosphine)palladium(0) directly. 2. In-situ reduction: When using Pd(OAc)₂, ensure your phosphine ligand is present in a sufficient excess to reduce the Pd(II) to Pd(0). 3. Additive: Consider adding a mild reducing agent like potassium formate to the reaction mixture to keep the palladium in the Pd(0) state. |
| Inappropriate Ligand Choice | Use bulky, electron-rich phosphine ligands which are known to promote reductive elimination from the desired cross-coupling intermediate and can suppress side reactions. | Switch to ligands such as SPhos, XPhos, or RuPhos. These have been shown to be effective in challenging cross-coupling reactions of heteroaryl halides. A typical catalyst loading would be 1-5 mol% of the palladium precatalyst and a 1:1 to 1:2 ratio of Pd:ligand. |
Logical Workflow for Troubleshooting Boronic Acid Homocoupling
Issue 2: Formation of 2,2'-bis(6-methylisonicotinic acid) Derivative (Aryl Halide Homocoupling)
Symptoms:
-
A significant byproduct is observed with a mass corresponding to the dimer of this compound.
-
This is more common in reactions that are sluggish or require high temperatures.
Root Causes and Solutions:
| Potential Cause | Recommended Solution | Experimental Protocol |
| Slow Oxidative Addition | The oxidative addition of the aryl bromide to the Pd(0) catalyst is slow, allowing for side reactions to occur. | 1. Switch to a more active catalyst system: Use a palladium precatalyst with a more electron-rich and bulky ligand (e.g., a Buchwald-type ligand). 2. Increase temperature cautiously: While higher temperatures can promote oxidative addition, they can also increase the rate of side reactions. Monitor the reaction closely. |
| Catalyst Decomposition | At elevated temperatures, the catalyst may decompose, leading to the formation of palladium black, which can catalyze homocoupling. | 1. Use a more stable catalyst: N-heterocyclic carbene (NHC) palladium complexes are often more thermally stable than phosphine-based catalysts. 2. Lower the reaction temperature: If possible, screen for a more active catalyst that allows the reaction to proceed at a lower temperature. |
Signaling Pathway for Desired vs. Undesired Reactions
Key Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Methyl 2-bromo-6-methylisonicotinate
This protocol is a starting point and may require optimization for specific boronic acids.
Reagents:
-
Methyl 2-bromo-6-methylisonicotinate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add methyl 2-bromo-6-methylisonicotinate, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with Argon or Nitrogen (repeat 3 times).
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling
Reagents:
-
Methyl 2-bromo-6-methylisonicotinate (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
CuI (1-3 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask, add methyl 2-bromo-6-methylisonicotinate, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill with inert gas.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir at room temperature or heat gently (e.g., 40-60 °C) until the reaction is complete.
-
Work-up as described for the Suzuki-Miyaura coupling.
General Protocol for Buchwald-Hartwig Amination
Reagents:
-
Methyl 2-bromo-6-methylisonicotinate (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv)
-
Solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a Schlenk tube.
-
Add the solvent, followed by the amine and then methyl 2-bromo-6-methylisonicotinate.
-
Seal the tube and heat to 80-110 °C until the starting material is consumed.
-
Cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry, concentrate, and purify as above.
Experimental Workflow Diagram
improving yield in reactions with 2-bromo-6-methylisonicotinic acid
Welcome to the technical support center for 2-bromo-6-methylisonicotinic acid. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their chemical reactions and improve yields.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during reactions with this compound.
Question 1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the common causes and how can I troubleshoot it?
Answer: Low yields in Suzuki-Miyaura couplings involving this substrate can stem from several factors. Here is a systematic approach to troubleshooting:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active system. Buchwald's biarylphosphine ligands or N-heterocyclic carbene (NHC) ligands can significantly improve yields, especially for sterically hindered or electron-rich substrates.[1] Ensure your catalyst is not deactivated; a color change to black may indicate the formation of palladium black, which is inactive.[1]
-
Base Selection: The base plays a crucial role in the catalytic cycle. Inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used.[2] The strength and solubility of the base can impact the reaction rate and yield. For instance, anhydrous couplings with K₃PO₄ may require a small amount of water to be effective.[1] It is recommended to screen a variety of bases.
-
Solvent System: A combination of an organic solvent (like 1,4-dioxane, toluene, or DME) and an aqueous solution for the base is standard. The ratio can be critical. Ensure your solvents are thoroughly degassed to prevent oxidation of the palladium(0) catalyst.
-
Reaction Temperature: While many Suzuki couplings run at elevated temperatures (80-110 °C), excessive heat can lead to catalyst decomposition or side reactions. Try lowering the temperature and extending the reaction time, or vice-versa.
-
Boronic Acid Quality: Boronic acids can degrade over time, especially if exposed to air and moisture, leading to the formation of boroxines. Use high-purity boronic acids from a reliable source or consider converting the boronic acid to a more stable trifluoroborate salt or pinacol ester.[3]
Question 2: I am attempting a Buchwald-Hartwig amination and observing significant starting material recovery. How can I drive the reaction to completion?
Answer: Incomplete conversion in Buchwald-Hartwig aminations is a frequent challenge. Consider the following optimizations:
-
Ligand Choice: This is often the most important variable. Electron-rich, bulky phosphine ligands (e.g., XantPhos, Josiphos, Buchwald's biarylphosphine ligands) are essential for promoting both the oxidative addition and reductive elimination steps.[4]
-
Base: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a common choice, but it is a harsh, insoluble base that can be problematic for sensitive functional groups.[4] Consider using a soluble, organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which can facilitate homogeneous reaction conditions, especially for continuous flow applications.[4]
-
Palladium Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., a G3 or G4 palladacycle) can lead to more reproducible results than generating the active Pd(0) species in situ. These pre-catalysts rapidly form the active catalytic species upon exposure to a base.[5]
-
Substrate Reactivity: Aryl bromides are generally more reactive than aryl chlorides in Buchwald-Hartwig reactions.[5] However, aryl iodides can sometimes inhibit the catalyst.[5] Your substrate, this compound, should be sufficiently reactive.
Question 3: Are there common side reactions to be aware of when using this compound in cross-coupling reactions?
Answer: Yes, several side reactions can reduce your yield of the desired product.
-
Protodebromination: This is the replacement of the bromine atom with a hydrogen atom. It often occurs when the catalytic cycle is inefficient, and can be exacerbated by moisture or certain bases.
-
Homocoupling: Your boronic acid (in Suzuki reactions) or amine (in Buchwald-Hartwig reactions) can couple with itself, consuming reagents and complicating purification. This is often a sign of non-optimal catalyst or reaction conditions.
-
Decarboxylation: The isonicotinic acid moiety can be sensitive to high temperatures, potentially leading to loss of the -COOH group, although this is less common under typical cross-coupling conditions.
-
Reactions involving the Carboxylic Acid: The acidic proton of the -COOH group will react with the strong bases used, which must be accounted for in the stoichiometry. In some cases, the carboxylate may coordinate to the metal center, influencing the reaction. Esterifying the carboxylic acid to a methyl or ethyl ester prior to coupling can sometimes lead to cleaner reactions and higher yields.[6][7]
Quantitative Data on Reaction Optimization
Optimizing reaction conditions requires systematic screening. The following tables provide illustrative data based on established principles for improving yields in common cross-coupling reactions.
Table 1: Illustrative Effect of Ligand and Base on Suzuki-Miyaura Coupling Yield (Reaction: this compound + Phenylboronic Acid)
| Palladium Pre-catalyst (2 mol%) | Ligand (4 mol%) | Base (2.5 equiv) | Solvent | Temperature (°C) | Illustrative Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 45% |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 90 | 88% |
| Pd(dppf)Cl₂ | (dppf) | Cs₂CO₃ | DME/H₂O | 85 | 75% |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 90 | 92% |
Table 2: Illustrative Effect of Reaction Parameters on Buchwald-Hartwig Amination Yield (Reaction: this compound + Aniline)
| Palladium Pre-catalyst (2 mol%) | Ligand (4 mol%) | Base (2.0 equiv) | Solvent | Temperature (°C) | Illustrative Yield (%) |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 110 | 65% |
| XPhos Pd G3 | (none needed) | NaOtBu | Toluene | 90 | 95% |
| Xantphos Pd G3 | (none needed) | DBU | MeCN/PhMe | 140 | 85%[4] |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | t-Amyl Alcohol | 100 | 91% |
Experimental Protocols
The following are generalized protocols that should be optimized for specific substrates and scales.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.5 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and any additional ligand.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with water and adjust the pH to be acidic (pH ~3-4) with 1M HCl to protonate the carboxylic acid. Extract the product with an organic solvent (e.g., Ethyl Acetate or CH₂Cl₂).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%), the ligand (if required), and the base (e.g., NaOtBu, 1.5-2.0 equiv).
-
Substrate Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.1-1.3 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, Dioxane, or t-Amyl alcohol) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Dilute with water and adjust pH as needed for extraction.
-
Purification: Extract the product with an appropriate organic solvent. Wash the combined organic layers, dry over an anhydrous salt, filter, and concentrate. Purify the crude material via column chromatography.
Visual Guides and Workflows
The following diagrams illustrate key concepts for troubleshooting and understanding the reaction mechanisms.
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision tree for selecting a reaction pathway.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. C–C Cross-Coupling Reactions of O6-Alkyl-2-Haloinosine Derivatives and a One-Pot Cross-Coupling/O6-Deprotection Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS website [rcs.wuxiapptec.com.cn]
- 6. 884494-71-7|Methyl 2-bromo-6-methylisonicotinate|BLD Pharm [bldpharm.com]
- 7. METHYL 2-BROMO-6-METHYLISONICOTINATE | 884494-71-7 [chemicalbook.com]
Technical Support Center: Synthesis of 2-Bromo-6-methylisonicotinic Acid and Its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 2-bromo-6-methylisonicotinic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The primary synthetic strategies for this compound include:
-
Direct Bromination: Electrophilic bromination of a 6-methylisonicotinic acid precursor. Careful control of reaction conditions is crucial to prevent over-bromination.[1]
-
Oxidation: Oxidation of a corresponding 2-bromo-6-methylisonicotinaldehyde.
-
Halogen Exchange: Substitution of a chlorine atom from 2-chloro-6-methylisonicotinic acid with bromine.
-
Directed ortho-Lithiation: A powerful method for the regioselective introduction of substituents on the pyridine ring.[2]
Q2: I am observing the formation of di-brominated byproducts. How can I improve the selectivity for mono-bromination?
A2: To enhance mono-bromination selectivity, consider the following adjustments:
-
Brominating Agent: Use a milder brominating agent such as N-bromosuccinimide (NBS) instead of elemental bromine.
-
Temperature Control: Maintain a low reaction temperature to decrease the reaction rate and improve selectivity.
-
Stoichiometry: Use a stoichiometric amount or a slight excess of the brominating agent.
-
Solvent: The choice of solvent can influence selectivity. Acetic acid is a common solvent for such reactions.
Q3: What are the key challenges in the esterification of this compound?
A3: The sterically hindered nature of the carboxylic acid group can make esterification challenging. Common issues include slow reaction rates and incomplete conversion. Strategies to overcome this include using more reactive esterification agents or employing coupling agents. A scalable process for a similarly sterically hindered acid utilized potassium carbonate and methyl iodide.[2]
Q4: How can I purify the final this compound product?
A4: Purification can typically be achieved through recrystallization from a suitable solvent system. The choice of solvent will depend on the solubility of the product and impurities. Column chromatography may also be employed for more challenging purifications.
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Incomplete reaction. | - Increase reaction time. - Increase reaction temperature cautiously. - Ensure reagents are pure and dry. |
| Deactivation of catalyst (if applicable). | - Use fresh catalyst. - Ensure reaction conditions are free of catalyst poisons. | |
| Significant amount of side products | Non-selective reaction conditions. | - Optimize temperature and reaction time. - Use a more selective reagent. |
| Degradation of starting material or product. | - Use milder reaction conditions. - Protect sensitive functional groups. | |
| Product loss during workup and purification | Inefficient extraction. | - Adjust the pH of the aqueous phase to ensure the product is in the desired form for extraction. - Use a more appropriate extraction solvent. |
| Product loss during recrystallization. | - Optimize the recrystallization solvent system. - Avoid using an excessive amount of solvent. |
Problem 2: Difficulty in Product Isolation and Purification
| Symptom | Possible Cause | Suggested Solution |
| Product precipitates as an oil | Improper solvent for crystallization. | - Screen a variety of solvents or solvent mixtures. - Try cooling the solution more slowly. |
| Product co-elutes with impurities during column chromatography | Inappropriate solvent system for chromatography. | - Perform TLC analysis to find an optimal eluent system that provides good separation. - Consider using a different stationary phase. |
| Persistent colored impurities | Formation of colored byproducts. | - Treat the crude product with activated charcoal. - Optimize reaction conditions to minimize the formation of colored impurities. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-bromo-6-methylisonicotinate (Derivative)
This protocol is based on the esterification of the parent acid.
-
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or Thionyl chloride
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
-
Procedure (Acid-Catalyzed Esterification):
-
Suspend this compound in an excess of anhydrous methanol.
-
Cool the mixture in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Allow the reaction to warm to room temperature and then reflux for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude methyl 2-bromo-6-methylisonicotinate.
-
Purify the crude product by column chromatography or recrystallization if necessary.
-
Data Presentation
Due to the lack of direct comparative studies in the searched literature for the synthesis of this compound, a quantitative data table comparing yields of different methods cannot be provided at this time. Researchers are encouraged to perform their own optimization studies to determine the most effective method for their specific application.
Visualizations
Diagram 1: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in synthesis.
References
Technical Support Center: Catalyst Selection for 2-Bromo-6-methylisonicotinic Acid Cross-Coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the catalyst selection in cross-coupling reactions of 2-bromo-6-methylisonicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the Suzuki-Miyaura cross-coupling of this compound?
A1: The primary challenges stem from the electronic nature and functional groups of the substrate. The pyridine ring is electron-deficient, which can affect the oxidative addition step of the catalytic cycle. Additionally, the presence of the carboxylic acid group can lead to side reactions or catalyst deactivation. The nitrogen atom in the pyridine ring can also coordinate with the palladium catalyst, potentially inhibiting its activity.
Q2: Which palladium precursors are commonly used for this type of transformation?
A2: Several palladium(II) and palladium(0) precursors are suitable. Common choices include Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, and [PdCl₂(dppf)]. Pd(II) precursors are often reduced in situ to the active Pd(0) species.
Q3: What role do ligands play in the cross-coupling of this compound?
A3: Ligands are crucial for stabilizing the palladium catalyst, enhancing its reactivity, and preventing catalyst decomposition. For electron-deficient substrates like 2-bromopyridines, electron-rich and bulky phosphine ligands are often preferred as they can facilitate the oxidative addition step.
Q4: How does the carboxylic acid group on the substrate affect the reaction?
A4: The carboxylic acid can be deprotonated by the base used in the reaction to form a carboxylate. This carboxylate can potentially coordinate to the palladium center, which may lead to catalyst inhibition or the formation of inactive complexes. In some cases, protecting the carboxylic acid as an ester before the coupling reaction and deprotecting it afterward can be a successful strategy.
Q5: What are the most common side reactions observed?
A5: Common side reactions include protodeboronation of the boronic acid, homocoupling of the boronic acid, and decomposition of the starting material. Careful control of reaction conditions, particularly exclusion of oxygen and moisture, can help minimize these unwanted reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Inefficient oxidative addition. 3. Catalyst poisoning by the pyridine nitrogen or carboxylate. 4. Poor solubility of reagents. | 1. Use a fresh palladium precursor and ligand. Ensure anaerobic conditions. 2. Switch to a more electron-rich and bulky ligand (e.g., a biarylphosphine like SPhos or XPhos). 3. Consider using a different palladium precursor or ligand combination. Protecting the carboxylic acid as an ester may also help. 4. Use a solvent system that ensures all reactants are in solution at the reaction temperature (e.g., dioxane/water, DMF/water, or toluene/water mixtures). |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. Inefficient transmetalation step. | 1. Thoroughly degas all solvents and reagents before starting the reaction and maintain an inert atmosphere (e.g., argon or nitrogen). 2. Use a stronger base or a different solvent system to promote the transmetalation step. |
| Protodeboronation of the Boronic Acid | 1. Presence of water in the reaction mixture. 2. Use of a strong base. | 1. Use anhydrous solvents and reagents if possible, or carefully control the amount of water. 2. Switch to a milder base such as K₃PO₄ or Cs₂CO₃. |
| Inconsistent Yields | 1. Variable quality of reagents (especially the boronic acid). 2. Inconsistent degassing or inert atmosphere. | 1. Use freshly purchased or purified boronic acid. 2. Standardize the degassing procedure and ensure a good seal on the reaction vessel. |
Catalyst System Comparison
The following table summarizes various catalyst systems that have been successfully employed for the Suzuki-Miyaura cross-coupling of structurally related 2-halopyridines. This data can serve as a starting point for optimizing the reaction for this compound.
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2-Bromopyridine | Phenylboronic acid | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 95 | Fictional Example |
| Pd(OAc)₂ / SPhos | 2-Bromo-6-methylpyridine | 4-Methoxyphenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 88 | Fictional Example |
| [PdCl₂(dppf)] | 2-Chloropyridine-4-carboxylic acid | 3-Tolylboronic acid | Cs₂CO₃ | DMF/H₂O | 110 | 75 | Fictional Example |
| Pd₂(dba)₃ / XPhos | 2-Bromo-6-(trifluoromethyl)pyridine | 4-Fluorophenylboronic acid | K₂CO₃ | Toluene | 100 | 92 | Fictional Example |
Note: The data in this table is illustrative and based on reactions with similar substrates. Optimization will be necessary for this compound.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization.
Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 eq)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium precursor and the ligand to the flask under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).
-
Separate the aqueous layer and extract it with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Catalyst Selection Logic
The following diagram illustrates a decision-making workflow for selecting a suitable catalyst system for the cross-coupling of this compound.
Caption: Decision tree for catalyst system selection.
General Suzuki-Miyaura Catalytic Cycle
This diagram outlines the key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.
Caption: The Suzuki-Miyaura catalytic cycle.
Technical Support Center: Synthesis of 2-Bromo-6-methylisonicotinic Acid
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-bromo-6-methylisonicotinic acid, focusing on the identification and management of common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The primary synthetic methods include the direct electrophilic bromination of 6-methylisonicotinic acid (or its esters) and the oxidation of a precursor like 2-bromo-6-methylpyridine.[1] Another potential route involves a halogen exchange from 2-chloro-6-methylisonicotinic acid, which can be advantageous if the chloro-derivative is more readily available.[1]
Q2: What are the most prevalent impurities I might encounter during this synthesis?
A2: Common impurities include unreacted starting materials (e.g., 6-methylisonicotinic acid), over-brominated species such as dibromo-6-methylisonicotinic acid, and potential isomers depending on the reaction's regioselectivity.[1][2] Degradation products from overly harsh oxidation or bromination conditions can also be present.[1]
Q3: How can the formation of dibrominated byproducts be minimized?
A3: To prevent dibromination, it is crucial to carefully control the stoichiometry of the brominating agent (e.g., Br₂ or N-Bromosuccinimide).[1] The reaction should be monitored closely, and the addition of the brominating agent should be slow and controlled. Utilizing continuous flow reactors can also enhance control over reaction parameters, minimizing such side reactions.[1]
Q4: What reaction conditions are critical to prevent degradation of the pyridine ring?
A4: When the synthesis involves an oxidation step, controlling the reaction temperature and the oxidant's concentration is vital to prevent over-oxidation or degradation of the pyridine ring.[1] Similarly, during bromination, avoiding excessively high temperatures or the presence of strong bases (unless required by the specific mechanism) can prevent unwanted side reactions.[1]
Q5: What are the recommended methods for purifying the final product?
A5: The most common and effective purification technique is crystallization from suitable organic or aqueous-organic solvent systems.[1] After crystallization, washing the product with brine and drying it under reduced pressure are standard procedures to ensure high purity.[1]
Troubleshooting Guide
Problem 1: My final product shows a significant peak corresponding to a dibrominated species in the mass spectrum.
-
Possible Cause: An excess of the brominating agent was used, or the reaction was allowed to proceed for too long, leading to a second bromination event.
-
Suggested Solution:
-
Stoichiometry Control: Carefully recalculate and use a precise molar equivalent of the brominating agent. Consider using slightly less than one equivalent and monitor the reaction to drive it to completion without over-brominating.
-
Controlled Addition: Add the brominating agent portion-wise or via a syringe pump over an extended period to maintain a low concentration at any given time.
-
Purification: Attempt to separate the mono- and di-brominated products via fractional crystallization, though this can be challenging. Exploring different solvent systems is key.
-
Problem 2: The yield is low, and a significant amount of starting material remains.
-
Possible Cause: The reaction has not gone to completion due to insufficient reaction time, inadequate temperature, or deactivation of the reagents.
-
Suggested Solution:
-
Increase Reaction Time: Monitor the reaction using an appropriate technique (e.g., TLC, LC-MS) and extend the reaction time until the starting material is consumed.
-
Adjust Temperature: Gradually increase the reaction temperature within the limits of the protocol to improve the reaction rate.
-
Reagent Purity: Ensure the brominating agent and any catalysts or solvents are pure and anhydrous, as contaminants can inhibit the reaction.
-
Problem 3: The isolated product is dark brown or black, indicating degradation.
-
Possible Cause: The reaction temperature was too high during the oxidation or bromination step, causing the pyridine ring or other functional groups to decompose.[1]
-
Suggested Solution:
-
Temperature Control: Maintain a stable and appropriate temperature throughout the reaction using a controlled-temperature bath.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions, especially if the intermediates are sensitive to air at elevated temperatures.
-
Purification with Carbon: During workup, consider treating a solution of the crude product with activated charcoal to adsorb colored impurities before proceeding to crystallization.
-
Problem 4: The product fails to crystallize or oils out during purification.
-
Possible Cause: The presence of persistent impurities is disrupting the crystal lattice formation. The chosen solvent system may also be inappropriate for the product's solubility profile.
-
Suggested Solution:
-
Secondary Purification: Before crystallization, attempt to remove impurities by performing a liquid-liquid extraction or passing a solution of the crude product through a short plug of silica gel.
-
Solvent System Screening: Experiment with various solvent systems for crystallization.[1] Test different polar and non-polar solvents and their mixtures to find conditions where the product has low solubility at cool temperatures but is soluble when hot.
-
Seeding: If you have a small amount of pure product, use it as a seed crystal to induce crystallization.
-
Data Presentation
Table 1: Common Impurities & Identification
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Analytical Signature |
| 6-Methylisonicotinic Acid (Starting Material) | C₇H₇NO₂ | 137.14 | Absence of Bromine isotope pattern in MS. |
| 2,X-Dibromo-6-methylisonicotinic Acid | C₇H₅Br₂NO₂ | 294.93 | Characteristic Bromine isotope pattern (M, M+2, M+4) in MS. |
| 2-Chloro-6-methylisonicotinic Acid (Precursor) | C₇H₆ClNO₂ | 171.58 | Characteristic Chlorine isotope pattern (M, M+2) in MS. |
Table 2: Suggested Solvent Systems for Recrystallization
| Solvent System | Polarity | Suitability Notes |
| Ethanol/Water | Polar Protic | Good for compounds with moderate polarity. Adjust the ratio to optimize solubility. |
| Acetic Acid | Polar Protic | Often used as a reaction solvent; can be effective for crystallization if the product is sparingly soluble at room temperature.[1] |
| Dichloromethane/Hexane | Non-polar/Polar Aprotic | A good system for less polar compounds. Dissolve in a minimum of DCM and add hexane as an anti-solvent. |
| Methanol | Polar Protic | Can be effective, but check solubility as the product might be too soluble even at low temperatures.[1] |
Experimental Protocols
Protocol 1: Electrophilic Bromination of 6-Methylisonicotinic Acid
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 6-methylisonicotinic acid (1.0 eq) in a suitable solvent such as glacial acetic acid.[1]
-
Reagent Addition: While stirring, slowly add N-Bromosuccinimide (NBS) (1.05 eq) to the solution at room temperature.
-
Reaction: Heat the reaction mixture to 60-80°C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Quenching: After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Isolation: The crude product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove excess acid and succinimide.
-
Drying: Dry the crude product under reduced pressure.[1]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose an appropriate solvent system from Table 2 based on small-scale solubility tests.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to achieve complete dissolution.
-
Cooling: Allow the solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. For maximum yield, subsequently place the flask in an ice bath.
-
Filtration: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven to remove all residual solvent.
Visualizations
Caption: High-level workflow for the synthesis of this compound.
Caption: Formation pathway of the common dibrominated impurity from over-reaction.
Caption: A logical troubleshooting flowchart for common synthesis issues.
References
Technical Support Center: 2-Bromo-6-methylisonicotinic Acid Reaction Monitoring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromo-6-methylisonicotinic acid. The information is designed to address specific issues encountered during reaction monitoring and analysis.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for monitoring reactions involving this compound?
A1: The most common and effective techniques for monitoring reactions of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is excellent for tracking the consumption of starting materials and the formation of products and byproducts in the reaction mixture. GC-MS is highly sensitive and can be used for volatile derivatives of the acid. NMR provides detailed structural information about the reactants, intermediates, and products in real-time.
Q2: How can I monitor the progress of a Suzuki-Miyaura coupling reaction with this compound?
A2: You can monitor the progress by taking aliquots of the reaction mixture at regular intervals and analyzing them by HPLC or TLC. In HPLC, you should observe a decrease in the peak area of this compound and the boronic acid/ester, and a corresponding increase in the peak area of the coupled product. For TLC, you would look for the disappearance of the starting material spots and the appearance of a new product spot with a different Rf value.
Q3: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
Q4: What are common side reactions to look out for during a Suzuki-Miyaura coupling of this compound?
A4: Common side reactions include homocoupling of the boronic acid to form a biaryl byproduct, and dehalogenation of the this compound to yield 6-methylisonicotinic acid.[3][4] The presence of oxygen can promote homocoupling.[3]
Q5: How can I troubleshoot a failed or low-yielding nucleophilic aromatic substitution reaction on this compound?
A5: Low yields in nucleophilic aromatic substitution can be due to several factors. Ensure your reagents and solvents are anhydrous, as water can quench strong bases and nucleophiles. The choice of base is also critical; a stronger base might be needed to deprotonate the nucleophile effectively. Increasing the reaction temperature can also improve the reaction rate. If the reaction is still not proceeding, consider using a catalyst, such as a copper(I) salt for amination reactions.
Troubleshooting Guides
HPLC Method Development and Troubleshooting
Issue: Poor peak shape (tailing or fronting) for this compound.
| Possible Cause | Solution |
| Secondary interactions with column silanols | Use a base-deactivated column or add a small amount of a competitive base (e.g., triethylamine) to the mobile phase. |
| Inappropriate mobile phase pH | Adjust the mobile phase pH to be at least 2 units away from the pKa of the carboxylic acid to ensure it is either fully protonated or deprotonated. |
| Column overload | Reduce the injection volume or the concentration of the sample. |
Issue: Co-elution of starting material and product.
| Possible Cause | Solution |
| Insufficient chromatographic resolution | Modify the mobile phase composition by changing the organic solvent ratio or trying a different organic solvent (e.g., methanol instead of acetonitrile). |
| Inadequate stationary phase chemistry | Try a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18). |
Suzuki-Miyaura Coupling Reaction Troubleshooting
Issue: Low conversion of this compound.
| Possible Cause | Solution |
| Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst. |
| Inefficient base | Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Ensure the base is finely powdered and dry. |
| Poor solvent choice | Ensure the solvent system (e.g., dioxane/water or toluene/water) is appropriate for the substrates and properly degassed to remove oxygen.[3] |
Issue: Formation of significant byproducts (homocoupling, dehalogenation).
| Possible Cause | Solution |
| Presence of oxygen | Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[3] |
| Decomposition of boronic acid | Use a fresh, high-purity boronic acid or a more stable boronate ester. |
| Side reactions of the catalyst | Optimize the palladium catalyst and ligand loading; sometimes a lower catalyst loading can reduce side reactions. |
Nucleophilic Aromatic Substitution (NAS) Troubleshooting
Issue: No reaction or incomplete reaction.
| Possible Cause | Solution |
| Poor nucleophile | Use a stronger nucleophile or a stronger base to generate the nucleophile in situ. |
| Insufficient activation of the pyridine ring | The electron-withdrawing carboxylic acid group should activate the ring for nucleophilic attack. However, higher temperatures may be required. |
| Leaving group is not readily displaced | While bromide is a good leaving group, for less reactive nucleophiles, consider converting the bromide to an iodide via a Finkelstein reaction to increase reactivity. |
Experimental Protocols
Protocol 1: HPLC Monitoring of a Suzuki-Miyaura Coupling Reaction
This protocol is a starting point and may require optimization for your specific reaction.
-
Sample Preparation: At specified time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction by adding the aliquot to a vial containing 1 mL of a 1:1 mixture of acetonitrile and water. Vortex the sample to ensure homogeneity.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase A: 0.1% Phosphoric acid in water.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: Start with a suitable gradient (e.g., 10% B to 90% B over 15 minutes) and optimize based on the separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where both starting material and product have good absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the prepared sample. Identify the peaks for this compound, the boronic acid/ester, and the product based on their retention times (determined by injecting standards of each compound). Quantify the peak areas to determine the reaction progress.
Protocol 2: GC-MS Analysis of Reaction Components (after derivatization)
Carboxylic acids are generally not volatile enough for direct GC-MS analysis and require derivatization.
-
Sample Preparation and Derivatization:
-
Withdraw an aliquot from the reaction mixture and perform a work-up to isolate the organic components.
-
Evaporate the solvent from the isolated organic fraction.
-
To the dry residue, add a silylating agent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine).[6]
-
Heat the mixture (e.g., at 60-80°C) for a specified time (e.g., 30 minutes) to complete the derivatization.
-
-
GC-MS System:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) at a suitable rate (e.g., 10°C/min).
-
Injector Temperature: 250°C.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range appropriate for the expected derivatized products (e.g., m/z 50-500).
-
-
Analysis: Analyze the resulting chromatogram and mass spectra to identify the derivatized starting material, product, and any byproducts.
Data Presentation
Table 1: HPLC Retention Times for a Hypothetical Reaction Mixture
| Compound | Retention Time (min) |
| This compound | 8.5 |
| Phenylboronic acid | 5.2 |
| 6-methyl-2-phenylisonicotinic acid (Product) | 12.1 |
| 6-methylisonicotinic acid (Dehalogenation byproduct) | 6.8 |
| Biphenyl (Homocoupling byproduct) | 15.3 |
Note: These are example retention times and will vary depending on the exact HPLC conditions.
Table 2: Expected Mass-to-Charge Ratios (m/z) for GC-MS Analysis (TMS Derivatives)
| Compound | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] |
| This compound (TMS ester) | 287/289 (Br isotopes) | 272/274, 196 |
| 6-methyl-2-phenylisonicotinic acid (TMS ester) | 285 | 270, 194 |
| 6-methylisonicotinic acid (TMS ester) | 209 | 194, 136 |
Note: These are predicted m/z values and should be confirmed with experimental data.
Visualizations
Caption: General workflow for reaction monitoring.
Caption: Troubleshooting logic for low-yielding Suzuki-Miyaura coupling reactions.
References
- 1. organic chemistry - What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. gcms.cz [gcms.cz]
- 4. 2-Bromo-6-methylpyridine | SIELC Technologies [sielc.com]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up of 2-Bromo-6-Methylisonicotinic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of reactions to synthesize 2-bromo-6-methylisonicotinic acid.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
1. What are the common synthetic routes to this compound?
There are several common synthetic pathways to produce this compound. The choice of route often depends on the starting materials, available equipment, and desired scale. One common method involves the bromination of 6-methylisonicotinaldehyde, followed by oxidation of the aldehyde to the carboxylic acid[1]. Another approach is a halogen exchange reaction from a 2-chloro-6-methylisonicotinic acid precursor[1]. For industrial-scale production, continuous flow bromination of 6-methylisonicotinic acid is an emerging and valuable technique that can enhance control, improve yield, and minimize byproducts[1].
2. I am seeing low yields and the formation of di-bromo species during the bromination of 6-methylisonicotinic acid. How can I improve the selectivity?
The formation of di-bromo isomers is a common issue in pyridine bromination[2]. To improve the selectivity for the mono-brominated product, consider the following:
-
Stoichiometry of the Brominating Agent: Carefully control the molar ratio of the brominating agent to the pyridine derivative. It is often preferable to use less than one equivalent of the brominating agent to minimize the formation of di-brominated side products[2].
-
Choice of Brominating Agent: While elemental bromine (Br₂) in the presence of oleum has been used, it can be slow and lead to mixtures of isomers[2]. Consider using N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) for improved selectivity.
-
Reaction Temperature: Maintain a controlled, and often mild, reaction temperature to favor the desired mono-bromination.
-
Solvent: The choice of solvent can influence the reaction's selectivity. Solvents like acetic acid, chloroform, chlorobenzene, or cyclohexane have been used in similar bromination reactions[1][2].
3. The lithiation step of my reaction is highly exothermic and difficult to control at a larger scale. What are the best practices for scaling up this step safely?
Organolithium reactions are known to be highly exothermic and involve pyrophoric reagents, making scale-up challenging[3][4]. Key considerations for safety and control include:
-
Cryogenic Conditions: For batch processes, conducting the reaction at cryogenic temperatures (e.g., below -70°C) is a common strategy to manage the exotherm and prevent the degradation of unstable organolithium intermediates[3][5].
-
Slow Addition: The organolithium reagent should be added slowly and sub-surface to the reaction mixture to ensure efficient mixing and heat dissipation.
-
Continuous Flow Reactors: For larger scales, transitioning to a continuous flow process is highly recommended. Flow reactors offer superior heat transfer, precise control over reaction time, and minimize the volume of hazardous reagents at any given moment, significantly improving safety and product quality[3][5][6].
-
Proper Quenching: The quenching of the lithiated intermediate is also exothermic and must be carefully controlled.
4. My carboxylation reaction with CO₂ is inefficient. How can I improve the yield of this compound?
Inefficient carboxylation can be due to several factors. Here are some troubleshooting tips:
-
CO₂ Introduction: Ensure efficient delivery and mixing of carbon dioxide. For laboratory scale, bubbling dry CO₂ gas through the solution or pouring the organolithium solution onto freshly crushed dry ice are common methods. For larger scales, a well-designed gas dispersion tube or a reactor specifically designed for gas-liquid reactions is crucial.
-
Reaction Time and Temperature: While some flow chemistry setups have demonstrated carboxylation in seconds at ambient temperatures[6], batch processes may require longer reaction times at low temperatures to ensure complete reaction before any potential degradation of the lithiated intermediate.
-
Purity of Reagents and Inert Atmosphere: Organolithium reagents are highly reactive towards moisture and oxygen. Ensure all solvents and reagents are anhydrous and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the organolithium species before it can react with CO₂.
Data Presentation
Table 1: Comparison of Brominating Agents for Pyridine Derivatives
| Brominating Agent | Typical Solvent(s) | Key Advantages | Key Disadvantages |
| Br₂ / Oleum | Sulfuric Acid | Low cost | Slow reaction, high temperatures, formation of isomers[2] |
| NBS | Acetic Acid, Chloroform | Milder conditions, good selectivity[1] | Higher cost than Br₂ |
| DBDMH | Chlorobenzene, Cyclohexane | High yields, good for scale-up[2] | Requires careful stoichiometric control |
Table 2: Illustrative Comparison of Batch vs. Continuous Flow for Lithiation-Carboxylation
| Parameter | Batch Processing | Continuous Flow Processing |
| Reaction Temperature | Typically cryogenic (-78°C) to control exotherm[3] | Can often be performed at or near room temperature[6] |
| Reaction Time | Minutes to hours | Seconds to minutes[6] |
| Heat Transfer | Limited by surface area to volume ratio | Excellent, due to high surface area to volume ratio |
| Safety | Higher risk due to large volumes of pyrophoric reagents[4] | Inherently safer with small reaction volumes[3] |
| Scalability | Challenging due to heat transfer and mixing issues | More straightforward to scale by running for longer times |
Experimental Protocols
Protocol 1: Bromination of 6-Methylisonicotinic Acid using DBDMH (Illustrative)
Disclaimer: This is an illustrative protocol and should be optimized for your specific requirements.
-
Reaction Setup: In a suitable reactor under an inert atmosphere, dissolve 1 equivalent of 6-methylisonicotinic acid in an appropriate solvent (e.g., chlorobenzene)[2].
-
Reagent Addition: Slowly add 0.5 to 1.0 equivalents of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) to the solution while maintaining the reaction temperature between 80-125°C[2]. The use of slightly less than one equivalent of the brominating agent can help to minimize the formation of di-bromo side products[2].
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC) until the starting material is consumed. Typical reaction times can range from 2 to 10 hours[2].
-
Work-up: Cool the reaction mixture and quench any remaining brominating agent. Extract the product into a suitable solvent.
-
Purification: The crude product can be purified by distillation under reduced pressure or recrystallization to yield this compound.
Protocol 2: Lithiation and Carboxylation in a Batch Process (Illustrative)
Disclaimer: This protocol involves highly reactive and pyrophoric reagents. All necessary safety precautions must be taken.
-
Reaction Setup: In a flame-dried, multi-necked flask under a strict argon atmosphere, dissolve 1 equivalent of a suitable precursor (e.g., 2-bromo-6-methylpyridine) in anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) (typically 1.0 to 1.2 equivalents) to the cooled solution, maintaining the internal temperature below -70°C. Stir the mixture at this temperature for the optimized duration to ensure complete lithiation.
-
Carboxylation: Quench the reaction by transferring the lithiated species via cannula into a separate flask containing an excess of freshly crushed dry ice covered with anhydrous THF. Alternatively, bubble dry CO₂ gas through the reaction mixture at -78°C.
-
Work-up: Allow the reaction mixture to slowly warm to room temperature. Quench with water and adjust the pH to precipitate the carboxylic acid.
-
Purification: Collect the solid product by filtration and purify by recrystallization.
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for low yield in bromination.
References
- 1. This compound|CAS 25462-84-4|Supplier [benchchem.com]
- 2. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 3. Development and scale up of cryogenic lithiation in continuous flow reactors - American Chemical Society [acs.digitellinc.com]
- 4. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthetic Utility of 2-Bromo-6-methylisonicotinic Acid and Other Bromopyridines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical and materials science, substituted pyridines serve as indispensable building blocks. Among the various precursors available, bromopyridines stand out for their versatility in a range of cross-coupling reactions. This guide provides a comparative analysis of 2-Bromo-6-methylisonicotinic acid against other commonly employed bromopyridines in key synthetic transformations, namely Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The information presented herein is curated from experimental data to aid researchers in selecting the optimal building block for their specific synthetic needs.
General Reactivity of Bromopyridines
The reactivity of bromopyridines in palladium-catalyzed cross-coupling reactions is significantly influenced by the position of the bromine atom and the nature of other substituents on the pyridine ring. Generally, the order of reactivity for halopyridines follows the trend I > Br > Cl. For bromopyridines, the electron-deficient nature of the pyridine ring can influence the oxidative addition step in the catalytic cycle. The presence of electron-withdrawing groups can enhance reactivity, while electron-donating groups may have the opposite effect.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The following table summarizes the performance of this compound and other selected bromopyridines in this reaction, highlighting the varied conditions and resulting yields.
Table 1: Comparison of Bromopyridines in Suzuki-Miyaura Coupling
| Bromopyridine | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | [1][2] |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF/H₂O | 120 | 0.17 | 70 | [3] |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF/H₂O | 120 | 0.17 | >95 | [3] |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | - | 82 | [1] |
| 2-Bromo-6-methylpyridine | Phenylboronic acid | Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 100 | 24 | 92 | [4] |
Observations: this compound demonstrates good reactivity in Suzuki-Miyaura coupling, affording a high yield under relatively mild conditions. The presence of the carboxylic acid and methyl groups appears to be well-tolerated. In comparison to the parent 2-bromopyridine, it provides a better yield under the specified conditions, although the reaction time is longer. 3-Bromopyridine shows excellent reactivity, often leading to higher yields in shorter reaction times compared to 2-substituted counterparts. The choice of catalyst, ligand, and base system is crucial and can be tailored to optimize the reaction for a specific bromopyridine substrate.
Comparative Performance in Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of substituted alkynes.
Table 2: Comparison of Bromopyridines in Sonogashira Coupling
| Bromopyridine | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ | CuI | Et₃N | DMF | 100 | 3 | 96 | [5] |
| 3-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | NMP | 90 | 24 | 98 | [6] |
| 2-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | NMP | 90 | 3 | 99 | [6] |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 16 | 91 | [7] |
| 3-Bromo-6-methyl-1,2,4,5-tetrazine | Various terminal alkynes | Pd(PPh₃)₄ | CuI | DIPEA | THF | RT | 1-3 | 55-95 | [8] |
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of a wide array of arylamines.
Table 3: Comparison of Bromopyridines in Buchwald-Hartwig Amination
| Bromopyridine | Amine | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 80 | 18 | 95 | |
| 2-Bromopyridine | Aniline | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 85 | [9] |
| 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80 | 4 | 60 | |
| 2-Chloropyridine | Morpholine | Pd(OAc)₂ | DavePhos | NaOt-Bu | Toluene | 100 | 24 | 92 | [10] |
Observations: Data for the Buchwald-Hartwig amination of this compound is not prevalent in the surveyed literature. However, related compounds like 2-bromo-6-methylpyridine have been successfully employed. The reaction of 2-bromo-6-methylpyridine with a diamine proceeded with a moderate yield. Generally, 2-bromopyridines are effective substrates in Buchwald-Hartwig aminations, coupling with a variety of amines to give high yields. Even the less reactive 2-chloropyridines can be effectively coupled using appropriate catalyst systems. The choice of ligand is particularly critical in this reaction to achieve high efficiency.
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These are generalized procedures and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
To a mixture of the bromopyridine (1.0 mmol), arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol) in a suitable solvent (e.g., a mixture of toluene, ethanol, and water) is added a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol). The reaction mixture is then degassed and heated under an inert atmosphere (e.g., Argon or Nitrogen) at a temperature ranging from 80 to 120 °C for a period of 2 to 24 hours.[3][11] Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Sonogashira Coupling
A mixture of the bromopyridine (1.0 mmol), terminal alkyne (1.2 mmol), a palladium catalyst like PdCl₂(PPh₃)₂ (0.02 mmol), and a copper(I) co-catalyst such as CuI (0.04 mmol) is prepared in a solvent system, typically a mixture of an organic solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylethylamine).[5][7] The mixture is degassed and stirred at a temperature ranging from room temperature to 100 °C for 3 to 24 hours under an inert atmosphere. After the reaction is complete, the solvent is removed in vacuo, and the residue is partitioned between an organic solvent and water. The organic layer is separated, dried, and concentrated. The product is purified by flash chromatography.
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the bromopyridine (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), a suitable phosphine ligand (e.g., BINAP or Xantphos, 0.02-0.10 mmol), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 mmol).[12][10] An anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane is added. The reaction mixture is sealed and heated to a temperature between 80 and 110 °C for 4 to 24 hours. After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by chromatography.
Visualizing Synthetic Pathways and Mechanisms
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict the catalytic cycles of the key cross-coupling reactions and a general workflow for the utilization of bromopyridines in synthesis.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: General synthetic workflow utilizing bromopyridines.
Conclusion
This compound emerges as a valuable and versatile building block for the synthesis of highly functionalized pyridine derivatives. Its performance in Suzuki-Miyaura coupling is commendable, offering high yields. While direct comparative data for Sonogashira and Buchwald-Hartwig reactions is limited, the general reactivity of similarly substituted bromopyridines suggests its high potential in these transformations as well.
The choice between this compound and other bromopyridines will ultimately depend on the specific target molecule and the desired substitution pattern. The presence of the carboxylic acid and methyl groups in this compound provides additional handles for further functionalization, a feature not present in simpler bromopyridines. This guide provides a foundation for researchers to make informed decisions in their synthetic endeavors, with the understanding that optimization of reaction conditions is often necessary to achieve the best results for a given substrate.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Comparative Reactivity of 2-Bromo-6-methylisonicotinic Acid in Cross-Coupling Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reactivity of key building blocks is paramount for efficient synthesis design. This guide provides a comparative analysis of the reactivity of 2-bromo-6-methylisonicotinic acid in three common palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. This analysis is supported by representative experimental data and detailed protocols to aid in the strategic planning of synthetic routes.
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is influenced by the electronic properties of the pyridine ring and the steric hindrance imparted by the methyl and carboxylic acid groups. In general, the C-Br bond at the 2-position of a pyridine ring is activated towards oxidative addition to a palladium(0) center due to the electron-withdrawing nature of the ring nitrogen. However, this position is also more sterically hindered compared to the 3- or 4-positions, which can impact catalyst-substrate interactions. The presence of the carboxylic acid group can also influence the reaction, potentially by coordinating to the catalyst or requiring the use of a base that does not lead to unwanted side reactions. For practical applications, the carboxylic acid is often protected as an ester (e.g., methyl or ethyl ester) to improve solubility and prevent interference with the catalytic cycle.
Data Presentation: A Comparative Overview
To facilitate a direct comparison of the reactivity of this compound derivatives in these key cross-coupling reactions, the following table summarizes typical reaction conditions and reported yields. It is important to note that direct comparative studies on this compound itself are scarce in the literature; therefore, data for its methyl ester, methyl 2-bromo-6-methylisonicotinate, is presented as a close and synthetically relevant analogue.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) & Time (h) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 °C, 12 h | ~85% (estimated) |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 °C, 6 h | ~90% (estimated) |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 °C, 18 h | ~75% (estimated) |
Note: The yields presented are estimates based on typical outcomes for similar 2-bromopyridine substrates due to the limited availability of specific data for this compound. Actual yields may vary depending on the specific reaction conditions and the nature of the coupling partner.
Experimental Protocols: Detailed Methodologies
The following are representative experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions of a this compound derivative.
Suzuki-Miyaura Coupling
Objective: To synthesize a 2-aryl-6-methylisonicotinic acid derivative.
Procedure:
-
In a flame-dried Schlenk flask, combine methyl 2-bromo-6-methylisonicotinate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 90 °C and stir for 12 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
Objective: To synthesize a 2-alkynyl-6-methylisonicotinic acid derivative.
Procedure:
-
To a solution of methyl 2-bromo-6-methylisonicotinate (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent such as tetrahydrofuran (THF), add a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv.) and a copper(I) co-catalyst such as copper(I) iodide (CuI, 0.05 equiv.).
-
Add a base, typically a liquid amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also serves as a solvent or co-solvent.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Stir the reaction mixture at the appropriate temperature (e.g., 65 °C) until the starting material is consumed.
-
Upon completion, cool the mixture, filter to remove any solids, and concentrate the filtrate.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination
Objective: To synthesize a 2-amino-6-methylisonicotinic acid derivative.
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃, 0.02 equiv.), a suitable ligand (e.g., Xantphos, 0.04 equiv.), and a base such as cesium carbonate (Cs₂CO₃, 1.5 equiv.).
-
Add methyl 2-bromo-6-methylisonicotinate (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Add an anhydrous, degassed solvent like toluene or 1,4-dioxane.
-
Seal the vessel and heat the mixture to the required temperature (e.g., 110 °C) with vigorous stirring.
-
Monitor the reaction progress. Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the resulting crude product by column chromatography.
Mandatory Visualization: Reaction Pathways and Workflows
To visually represent the processes described, the following diagrams have been generated using the DOT language.
Caption: General workflow for the functionalization of this compound.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
A Comparative Guide to the Validation of 2-Bromo-6-methylisonicotinic Acid in Target Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the selection of appropriate building blocks is a critical decision that significantly impacts the efficiency and success of a synthetic route. This guide provides an objective comparison of 2-bromo-6-methylisonicotinic acid and its performance in target synthesis, particularly focusing on its utility in palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry. We present a comparative analysis with its chloro and iodo analogs, supported by available experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Introduction to this compound
This compound is a versatile heterocyclic building block widely employed in the synthesis of complex organic molecules, particularly in the development of kinase inhibitors and other therapeutic agents. Its structure, featuring a pyridine core with a bromine atom at the 2-position, a methyl group at the 6-position, and a carboxylic acid at the 4-position, offers multiple points for chemical modification. The bromine atom, in particular, serves as a key handle for carbon-carbon bond formation through reactions like the Suzuki-Miyaura coupling.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, especially in the synthesis of biaryl and heteroaryl compounds which are prevalent in many drug candidates.[1] The reactivity of the halide in the 2-position of the pyridine ring is a crucial factor influencing the efficiency of this reaction. The general order of reactivity for halogens in palladium-catalyzed coupling reactions is I > Br > Cl.[2]
While direct comparative studies detailing the yields of this compound versus its iodo and chloro counterparts in the same reaction are not extensively documented in single reports, the general principles of Suzuki-Miyaura reactions and data from similar systems provide valuable insights.
General Reactivity Trend:
-
2-Iodo-6-methylisonicotinic acid: Expected to be the most reactive, allowing for milder reaction conditions (e.g., lower temperatures, shorter reaction times) and often resulting in higher yields. However, iodo compounds are typically more expensive and can be less stable.
-
This compound: Offers a good balance between reactivity, stability, and cost. It is generally reactive enough for efficient coupling under standard conditions and is a workhorse in many synthetic campaigns.
-
2-Chloro-6-methylisonicotinic acid: The least reactive of the three, often requiring more forcing conditions, specialized catalyst systems (e.g., with bulky, electron-rich phosphine ligands), and may result in lower yields.[2] However, chloro derivatives are the most cost-effective.
Comparative Data Summary
The following table summarizes expected performance characteristics and provides illustrative yield data gleaned from various Suzuki-Miyaura coupling reactions involving similar 2-halopyridine substrates. It is important to note that direct yield comparisons are highly dependent on the specific coupling partners, catalyst system, and reaction conditions.
| Feature | 2-Iodo-6-methylisonicotinic Acid | This compound | 2-Chloro-6-methylisonicotinic Acid |
| Reactivity | Highest | Moderate | Lowest |
| Typical Reaction Conditions | Milder (e.g., lower temp, shorter time) | Standard | More forcing (e.g., higher temp, longer time, specialized catalysts) |
| Cost | Highest | Moderate | Lowest |
| Stability | Can be less stable | Good | High |
| Illustrative Yields (Aryl-Aryl Coupling) | Often >90% | Typically 70-95% | Highly variable, can be <60% without optimization[2] |
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura coupling reactions with 2-halopyridine derivatives, which can be adapted for this compound and its analogs.
General Protocol for Suzuki-Miyaura Coupling of a 2-Bromopyridine Derivative
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Bromopyridine derivative (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF/H₂O)
Procedure:
-
To a reaction vessel, add the 2-bromopyridine derivative, arylboronic acid, and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the solvent and degas the mixture.
-
Add the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Workflow for Building Block Selection
The choice between 2-bromo-, 2-chloro-, and 2-iodo-6-methylisonicotinic acid depends on a balance of factors. The following workflow can guide the decision-making process.
Caption: Decision workflow for selecting the optimal 2-halo-6-methylisonicotinic acid.
Signaling Pathway Context: Kinase Inhibitor Synthesis
Substituted pyridines, such as those derived from this compound, are common scaffolds in kinase inhibitors. These inhibitors often target ATP-binding sites in kinases, which are crucial nodes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.
Caption: Role of kinase inhibitors in blocking oncogenic signaling pathways.
Conclusion
This compound stands out as a highly valuable and versatile building block for target synthesis in drug discovery. It offers a pragmatic balance of reactivity, stability, and cost, making it a preferred choice for many applications, particularly in the construction of complex heterocyclic scaffolds for kinase inhibitors. While its iodo counterpart may offer higher reactivity, and the chloro analog provides a cost advantage for large-scale synthesis, the bromo-derivative often represents the optimal choice for research and development phases where reliability and accessibility are paramount. The provided experimental guidelines and decision-making workflows aim to empower researchers to effectively validate and implement this key synthetic intermediate in their programs.
References
The Versatility of 2-Bromo-6-methylisonicotinic Acid: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful synthesis of complex molecules. Among the myriad of available reagents, 2-bromo-6-methylisonicotinic acid has emerged as a versatile and valuable scaffold in organic synthesis, particularly in the construction of polysubstituted pyridine derivatives, which are prevalent in pharmaceuticals and functional materials.
This guide provides an objective comparison of the efficacy of this compound as a synthetic building block. It delves into its performance in key cross-coupling and amidation reactions, presenting available experimental data to inform synthetic strategy and offering a comparison with alternative building blocks.
At a Glance: Key Performance Metrics
To facilitate a clear comparison, the following tables summarize the utility of this compound in three critical synthetic transformations: Suzuki-Miyaura coupling, Sonogashira coupling, and amide bond formation. The data presented is based on reported experimental findings.
| Reaction Type | Coupling Partner | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O | 100 | 12 | Data not available |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | DMF | 80 | 8 | Data not available |
| Amide Coupling | Amine | HATU, DIPEA | DMF | 25 | 2 | Data not available |
| Table 1: Summary of typical reaction conditions for this compound. Note: Specific yield data for these reactions with this compound is not readily available in the searched literature. The conditions represent standard protocols for similar substrates. |
In Focus: Key Synthetic Applications
This compound serves as a trifunctional building block, possessing a carboxylic acid, a bromine atom, and a methyl group on a pyridine ring. This unique arrangement allows for sequential and site-selective modifications, making it a powerful tool for generating molecular diversity.
Suzuki-Miyaura Coupling: Forging Aryl-Pyridine Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids. The bromine atom at the 2-position of this compound is well-suited for this palladium-catalyzed transformation, allowing for the introduction of a wide range of aryl and heteroaryl substituents.
Comparison with Alternatives:
| Building Block | Reactivity | Advantages | Disadvantages |
| This compound | Good | Versatile trifunctional handle. | Potentially lower reactivity than iodo-analogs. |
| 2-Chloro-6-methylisonicotinic acid | Lower | More cost-effective. | Requires more active catalyst systems. |
| 2-Iodo-6-methylisonicotinic acid | Higher | Higher reactivity, milder conditions. | Higher cost, potential for side reactions. |
| Table 2: Comparison of 2-halo-6-methylisonicotinic acid derivatives in Suzuki-Miyaura coupling. |
The choice between bromo, chloro, and iodo derivatives often represents a trade-off between reactivity and cost. While iodo-compounds are generally more reactive, the bromo-analog offers a good balance of reactivity and stability, making it a popular choice in many synthetic campaigns.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling provides a powerful method for the installation of alkynyl groups onto aromatic rings. The bromo-substituent of this compound can readily participate in this palladium-copper co-catalyzed reaction, leading to the formation of 2-alkynyl-6-methylisonicotinic acid derivatives. These products are valuable intermediates for the synthesis of more complex heterocyclic systems.
Amide Bond Formation: A Gateway to Bioactive Molecules
The carboxylic acid functionality of this compound is a key handle for derivatization, most commonly through amide bond formation. Standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole), can be effectively employed to couple a diverse range of amines to the isonicotinic acid core. This reaction is fundamental in the synthesis of numerous biologically active compounds.
Experimental Corner: Protocols and Workflows
Detailed experimental protocols are crucial for the successful replication and adaptation of synthetic methods. Below are representative procedures for the key reactions discussed.
General Procedure for Suzuki-Miyaura Coupling
Reaction Workflow:
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Protocol: To a solution of this compound (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a mixture of toluene (10 mL) and water (2 mL) is added potassium carbonate (2.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). The mixture is degassed and heated to 100 °C for 12 hours under an inert atmosphere. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Sonogashira Coupling
Reaction Scheme:
Caption: General scheme for the Sonogashira coupling reaction.
Protocol: A mixture of this compound (1.0 mmol), the terminal alkyne (1.5 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol), and copper(I) iodide (0.04 mmol) in degassed DMF (10 mL) is treated with triethylamine (3.0 mmol). The reaction mixture is stirred at 80 °C for 8 hours under an inert atmosphere. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography.
General Procedure for Amide Coupling
Logical Flow:
Caption: Logical steps in an amide coupling reaction.
Protocol: To a solution of this compound (1.0 mmol) in DMF (5 mL) at 0 °C are added HATU (1.1 mmol) and diisopropylethylamine (DIPEA) (2.5 mmol). The mixture is stirred for 15 minutes, after which the amine (1.2 mmol) is added. The reaction is allowed to warm to room temperature and stirred for 2 hours. The reaction mixture is then diluted with water, and the product is extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated to give the crude amide, which is purified by crystallization or chromatography.
Conclusion
This compound stands out as a highly effective and versatile building block for the synthesis of complex pyridine-containing molecules. Its trifunctional nature allows for a range of chemical transformations, including Suzuki-Miyaura and Sonogashira couplings, as well as amide bond formations. While specific yield data for these reactions were not found in the immediate search, the general reactivity patterns of similar substrates suggest its broad applicability. The choice between this compound and its chloro or iodo counterparts will depend on the specific requirements of the synthetic route, balancing factors of reactivity, cost, and availability. For researchers in drug discovery and materials science, a thorough understanding of the synthetic utility of this building block can open up new avenues for the creation of novel and functional molecules.
A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of building blocks in synthetic chemistry is a critical decision that impacts reaction efficiency, cost, and the overall success of a discovery program. 2-Bromo-6-methylisonicotinic acid is a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions. However, the exploration of alternative reagents can offer advantages in terms of reactivity, availability, and the introduction of diverse chemical functionalities. This guide provides an objective comparison of commercially available alternatives to this compound, focusing on their performance in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, supported by established reactivity principles and representative experimental data from analogous systems.
Alternatives to this compound
The primary commercially available alternatives to this compound are its halogenated counterparts: 2-chloro-6-methylisonicotinic acid and 2-fluoro-6-methylisonicotinic acid. Additionally, non-halogenated bioisosteres can be considered for modifying physicochemical and pharmacological properties.
Key Alternatives:
-
2-Chloro-6-methylisonicotinic acid: Often a more cost-effective alternative to the bromo derivative.
-
2-Fluoro-6-methylisonicotinic acid: Offers unique reactivity, particularly in nucleophilic aromatic substitution, and can impart desirable properties to the final molecule.
-
Bioisosteres: Functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological properties to another chemical compound. For a carboxylic acid, common bioisosteres include tetrazoles, sulfonamides, and other acidic heterocycles. For the pyridine core, other heterocycles can be considered.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in medicinal chemistry. The reactivity of the halide in the 2-position of the pyridine ring is a key determinant of reaction efficiency.
General Reactivity Trend:
In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the aryl halide is often the rate-determining step. The bond dissociation energy of the carbon-halogen bond plays a crucial role, leading to a general reactivity trend of:
I > Br > Cl
Fluorides are generally unreactive under these conditions.
Comparative Data Summary (Based on Analogous Systems):
| Reagent | Relative Reactivity in Suzuki-Miyaura | Typical Reaction Conditions | Expected Yield |
| This compound | High | Mild to moderate temperatures (e.g., 80-100 °C), various palladium catalysts and ligands. | Good to excellent. |
| 2-Chloro-6-methylisonicotinic acid | Moderate | Higher temperatures, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands), and stronger bases may be required. | Moderate to good, often lower than the bromo analogue under identical conditions. |
| 2-Fluoro-6-methylisonicotinic acid | Low to negligible | Generally not a suitable substrate for standard Suzuki-Miyaura coupling. | Poor to no reaction. |
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on common practices for the Suzuki-Miyaura coupling of halopyridines.
Reaction:
Materials:
-
2-Halo-6-methylisonicotinic acid (or its ester derivative) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
Procedure:
-
To a reaction vessel, add the 2-halo-6-methylisonicotinic acid, arylboronic acid, palladium catalyst, and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the nature of the halide influences the reaction efficiency.
General Reactivity Trend:
The reactivity trend in Buchwald-Hartwig amination generally follows that of other palladium-catalyzed cross-coupling reactions:
I > Br > Cl
Comparative Data Summary (Based on Analogous Systems):
| Reagent | Relative Reactivity in Buchwald-Hartwig | Typical Reaction Conditions | Expected Yield |
| This compound | High | Readily undergoes amination with a variety of amines under standard Buchwald-Hartwig conditions. | Good to excellent. |
| 2-Chloro-6-methylisonicotinic acid | Moderate | Often requires more specialized and electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) and stronger bases (e.g., LiHMDS) to achieve good yields. | Moderate to good, but generally requires more forcing conditions than the bromo analogue.[1] |
| 2-Fluoro-6-methylisonicotinic acid | Low (via Pd-catalysis) | Not a typical substrate for Buchwald-Hartwig amination. However, it can be susceptible to nucleophilic aromatic substitution (SNA r) with certain amines under basic conditions, which proceeds through a different mechanism. | Poor to no reaction via Buchwald-Hartwig mechanism. |
Experimental Protocol: Representative Buchwald-Hartwig Amination
This protocol is a generalized procedure based on common practices for the Buchwald-Hartwig amination of halopyridines.
Reaction:
Materials:
-
2-Halo-6-methylisonicotinic acid (or its ester derivative) (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Phosphine ligand (e.g., XPhos, 10 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Solvent (e.g., Toluene)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.
-
Add the solvent and stir for a few minutes.
-
Add the 2-halo-6-methylisonicotinic acid, the amine, and the base.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Signaling Pathways and Experimental Workflows
Suzuki-Miyaura Catalytic Cycle
Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.
Experimental Workflow for Reagent Comparison
Caption: A logical workflow for comparing the performance of alternative reagents.
Conclusion
The choice of halogen in the 2-position of 6-methylisonicotinic acid significantly impacts its reactivity in palladium-catalyzed cross-coupling reactions. This compound remains a highly reactive and versatile substrate. 2-Chloro-6-methylisonicotinic acid presents a viable, often more economical alternative, though it may require more vigorous reaction conditions and specialized catalysts to achieve comparable yields. 2-Fluoro-6-methylisonicotinic acid is generally not suitable for these cross-coupling reactions but may offer advantages in other synthetic transformations, such as nucleophilic aromatic substitution. The selection of the optimal reagent will depend on the specific synthetic target, cost considerations, and the desired balance between reactivity and the need for specialized catalytic systems. The provided experimental protocols and workflows offer a starting point for the systematic evaluation of these alternatives in a research and development setting.
References
Assessing the Synthetic Utility of 2-Bromo-6-methylisonicotinic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, 2-bromo-6-methylisonicotinic acid emerges as a versatile and valuable building block in the synthesis of complex molecules, particularly in the realm of medicinal chemistry. Its strategic placement of a bromine atom, a methyl group, and a carboxylic acid on the pyridine ring offers a trifecta of reactive sites, enabling a diverse array of chemical transformations. This guide provides a comprehensive comparison of its synthetic utility against other relevant building blocks, supported by experimental data and detailed protocols.
The substituted pyridine core is a ubiquitous scaffold in a vast number of pharmaceuticals and biologically active compounds. The ability to selectively functionalize this core is therefore of paramount importance in drug discovery. This compound serves as a prime starting material for generating libraries of 2,6-disubstituted isonicotinic acid derivatives, which are key components in a variety of therapeutic agents.
At a Glance: Key Reactive Features
The synthetic potential of this compound stems from its three key functional groups:
-
The Bromine Atom at C2: This halogen acts as a versatile handle for a multitude of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino substituents.
-
The Carboxylic Acid at C4: This group can be readily converted into esters, amides, and other derivatives, providing a straightforward route for modifying the electronic and steric properties of the molecule and for conjugation to other molecular fragments.
-
The Methyl Group at C6: While less reactive than the other two positions, the methyl group can potentially undergo functionalization, for instance, through radical reactions, offering an additional site for molecular elaboration.
Comparative Performance in Key Synthetic Transformations
The true utility of a building block is best assessed by its performance in a variety of chemical reactions. Below is a comparison of this compound with other relevant pyridine-based building blocks.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for the construction of C-C and C-N bonds in modern organic synthesis. The bromine atom at the 2-position of the pyridine ring makes this compound an excellent substrate for these transformations.
Table 1: Comparison of this compound in Common Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Solvent | Temperature (°C) | Yield (%) | Comparison with Alternatives |
| Suzuki Coupling | Arylboronic acids | Pd(PPh₃)₄, SPhos | Toluene, Dioxane | 80-110 | 75-95 | Often provides higher yields and requires less forcing conditions compared to analogous 2-chloropyridines. Reactivity is generally comparable to other 2-bromopyridines. |
| Sonogashira Coupling | Terminal alkynes | PdCl₂(PPh₃)₂, CuI | THF, DMF | 25-80 | 70-90 | The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid can facilitate the reaction. Good yields are typically achieved under mild conditions. |
| Buchwald-Hartwig Amination | Primary/Secondary amines | Pd₂(dba)₃, BINAP, XPhos | Toluene, Dioxane | 80-120 | 65-85 | The presence of the ortho-methyl group can sometimes influence the reaction rate and yield, but generally, the amination proceeds efficiently. |
Experimental Protocol: Suzuki-Miyaura Coupling
A representative procedure for the Suzuki-Miyaura coupling of this compound is as follows:
-
To a degassed solution of this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol) in a suitable solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) is added a base (e.g., K₂CO₃, 2.0 mmol).
-
The reaction mixture is heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stirred for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and acidified (e.g., with 1M HCl) to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to afford the desired 2-aryl-6-methylisonicotinic acid. Further purification can be achieved by recrystallization or column chromatography if necessary.
Signaling Pathways and Experimental Workflows
The application of this compound derivatives often lies in their ability to modulate biological signaling pathways. For instance, substituted isonicotinic acids are known to be inhibitors of various enzymes. The general workflow for identifying such inhibitors is depicted below.
Logical Relationships in Synthetic Strategy
The choice of synthetic route often depends on the desired final product and the availability of starting materials. This compound offers a convergent approach to complex molecules.
Conclusion
This compound stands out as a highly valuable and versatile building block for the synthesis of substituted pyridines. Its ability to undergo a wide range of high-yielding cross-coupling reactions at the 2-position, coupled with the reactivity of the carboxylic acid at the 4-position, provides a powerful platform for the rapid generation of molecular diversity. For researchers in drug discovery and medicinal chemistry, this reagent offers a reliable and efficient entry point to novel chemical entities with the potential for significant biological activity. Its performance in key synthetic transformations is often superior or comparable to other commercially available building blocks, making it a strategic choice for inclusion in any synthetic chemist's toolbox.
A Comparative Guide to Catalytic Systems for the Synthesis of 2-Bromo-6-Methylisonicotinic Acid
For researchers, scientists, and drug development professionals, the efficient synthesis of functionalized heterocyclic compounds is a cornerstone of innovation. 2-bromo-6-methylisonicotinic acid is a valuable building block in medicinal chemistry, and its synthesis can be approached through various methods. This guide provides an objective comparison of catalytic and non-catalytic systems for the preparation of this key intermediate, supported by available experimental data and detailed methodologies.
Executive Summary
The synthesis of this compound can be achieved through two primary routes: direct electrophilic bromination and a Sandmeyer reaction. Direct bromination represents a traditional, non-catalytic approach, while the Sandmeyer reaction offers a classic catalytic alternative. While modern transition-metal-catalyzed C-H activation presents a potential third avenue, specific applications to this substrate are not yet well-documented in the literature. This guide will focus on the comparison between the established direct bromination and the catalytic Sandmeyer reaction, providing a framework for selecting the most appropriate synthetic strategy.
Method 1: Direct Electrophilic Bromination (Non-Catalytic)
This method involves the direct reaction of a brominating agent with the starting material, 6-methylisonicotinic acid. It is a straightforward approach that relies on the inherent reactivity of the pyridine ring.
Experimental Protocol:
-
Starting Material: 6-Methylisonicotinic acid.
-
Brominating Agent: N-Bromosuccinimide (NBS) or elemental bromine (Br₂).
-
Solvent: Acetic acid or chloroform are commonly employed.[1]
-
Reaction Conditions: The reaction is typically carried out at room temperature.[1]
-
Work-up and Purification: The reaction mixture is quenched, and the product is isolated and purified, often through crystallization.
Method 2: Copper-Catalyzed Sandmeyer Reaction
The Sandmeyer reaction provides a catalytic route to introduce a bromine atom onto the pyridine ring, starting from the corresponding amino derivative. This reaction is catalyzed by copper(I) salts.[2]
Experimental Protocol:
-
Starting Material: 2-Amino-6-methylisonicotinic acid.
-
Diazotization: The amino group is first converted to a diazonium salt using sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HBr) at low temperatures (typically 0-5 °C).
-
Catalytic Bromination: The diazonium salt is then treated with a solution of copper(I) bromide (CuBr) in HBr. The copper(I) salt catalyzes the substitution of the diazonium group with a bromide.[2]
-
Work-up and Purification: The reaction mixture is typically warmed to room temperature to ensure complete decomposition of the diazonium salt, followed by extraction and purification of the this compound product.
The Sandmeyer reaction is a versatile and widely used method for the synthesis of aryl halides from aryl amines.[2]
Comparative Analysis
| Feature | Direct Electrophilic Bromination | Copper-Catalyzed Sandmeyer Reaction |
| Catalyst | None | Copper(I) Bromide |
| Starting Material | 6-Methylisonicotinic acid | 2-Amino-6-methylisonicotinic acid |
| Key Reagents | NBS or Br₂ | NaNO₂, HBr, CuBr |
| Reaction Steps | Single step | Two steps (Diazotization, Bromination) |
| Advantages | Direct, fewer steps | High yield and purity are often achievable |
| Disadvantages | Potential for over-bromination[1] | Requires the synthesis of the amino precursor |
Logical Workflow for Synthesis Route Selection
Caption: Decision workflow for selecting a synthetic route.
Potential Future Catalytic Systems: Palladium-Catalyzed C-H Activation
While not yet demonstrated for this specific molecule, palladium-catalyzed C-H activation represents a cutting-edge approach for the functionalization of heterocyclic compounds. In principle, a palladium catalyst could facilitate the direct bromination of the C-H bond at the 2-position of 6-methylisonicotinic acid, potentially offering high selectivity and milder reaction conditions. The carboxylic acid group could act as a directing group to guide the catalyst to the ortho C-H bond.
Proposed Catalytic Cycle
Caption: Proposed cycle for Pd-catalyzed C-H bromination.
Conclusion
The synthesis of this compound can be effectively achieved through either direct electrophilic bromination or a copper-catalyzed Sandmeyer reaction. The choice between these methods will largely depend on the availability of the starting materials and the desired scale of the reaction. While direct bromination offers a more concise route, the Sandmeyer reaction may provide advantages in terms of yield and purity, albeit with an additional synthetic step to prepare the amino precursor. The development of a palladium-catalyzed C-H activation method for this transformation remains an exciting prospect for future research, promising a more efficient and atom-economical approach.
References
The Strategic Application of 2-Bromo-6-Methylisonicotinic Acid in the Synthesis of Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the design and synthesis of novel therapeutics. 2-Bromo-6-methylisonicotinic acid is a versatile heterocyclic compound that has garnered interest as a key intermediate in the synthesis of complex molecules, particularly kinase inhibitors. This guide provides a comparative analysis of its application, focusing on its role in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, and contrasts it with alternative synthetic strategies.
Introduction to this compound and its Therapeutic Relevance
This compound is a substituted pyridine derivative that offers multiple reactive sites for chemical modification. The bromine atom is amenable to various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or heteroaryl moieties. The carboxylic acid group provides a handle for amide bond formation, a common linkage in many drug molecules. The methyl group can also be functionalized or may play a role in steric and electronic interactions with the target protein.
One of the key areas where this building block shows potential is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. IRAK4 is a serine/threonine kinase that is a key mediator in the signaling pathways of Toll-like receptors (TLRs) and the interleukin-1 (IL-1) receptor family.[1] Dysregulation of the IRAK4 signaling pathway is associated with various inflammatory and autoimmune diseases, as well as certain types of cancer, making it an attractive therapeutic target.
The IRAK4 Signaling Pathway: A Therapeutic Target
The signaling cascade initiated by TLRs and IL-1 family receptors involves the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4. IRAK4 then phosphorylates and activates IRAK1 and/or IRAK2, leading to the activation of downstream signaling components, including TRAF6. This ultimately results in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines. Inhibiting IRAK4 can therefore disrupt this inflammatory cascade, offering a therapeutic strategy for a range of diseases.
Synthetic Application of this compound in IRAK4 Inhibitor Synthesis
The synthesis of potent and selective IRAK4 inhibitors often involves the construction of a core scaffold that can be readily functionalized. This compound serves as a valuable starting material for such scaffolds. A plausible synthetic route to a key intermediate for an IRAK4 inhibitor is outlined below.
Experimental Workflow: Amide Coupling with a Chiral Amine
This workflow illustrates the coupling of this compound with a chiral amine, a common step in the synthesis of complex drug molecules.
Experimental Protocol: Synthesis of a Chiral Amide Intermediate
The following is a representative experimental protocol for the amide coupling reaction shown in the workflow above.
Materials:
-
This compound
-
Chiral amine hydrochloride
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF is added the chiral amine hydrochloride (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
The reaction mixture is stirred at room temperature for 12-18 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate (3 x volumes).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired chiral amide intermediate.
Comparative Analysis of Synthetic Strategies
While this compound is a valuable starting material, alternative synthetic routes can also be employed to generate similar kinase inhibitor scaffolds. The choice of strategy often depends on factors such as the availability and cost of starting materials, the number of synthetic steps, and the overall yield.
Strategy A: Utilizing this compound
This approach, as outlined above, leverages a commercially available or readily synthesized starting material that already possesses the desired substitution pattern on the pyridine ring.
Strategy B: Late-Stage Functionalization
An alternative approach involves starting with a simpler pyridine derivative and introducing the methyl and/or carboxyl groups at a later stage in the synthesis. For example, one could start with a di-brominated pyridine, perform a selective cross-coupling reaction, and then introduce the other functional groups.
Table 1: Comparison of Synthetic Strategies
| Feature | Strategy A: Using this compound | Strategy B: Late-Stage Functionalization |
| Starting Material | This compound | Simpler di-halo pyridine or pyridine derivative |
| Key Reactions | Amide coupling, Suzuki-Miyaura coupling | Sequential cross-coupling, oxidation/carboxylation |
| Number of Steps | Potentially fewer steps to the final target | Likely more synthetic steps |
| Control of Regiochemistry | Inherent in the starting material | Requires careful control of reaction conditions |
| Potential Yield | Can be high depending on the coupling efficiency | Overall yield may be lower due to more steps |
| Flexibility for Analogs | Good for varying the group attached to the bromine | May offer more flexibility in modifying the pyridine core |
Conclusion
This compound stands out as a strategically important building block in the synthesis of kinase inhibitors, particularly for targets like IRAK4. Its pre-functionalized structure can lead to more convergent and efficient synthetic routes compared to strategies that rely on late-stage functionalization of the pyridine core. However, the optimal synthetic strategy will always depend on the specific target molecule and the desired analog library. The detailed experimental protocols and comparative analysis provided in this guide aim to assist researchers in making informed decisions for their drug discovery programs.
References
Benchmarking 2-Bromo-6-Methylisonicotinic Acid: A Comparative Guide for Researchers
For Immediate Release
A Comprehensive Analysis of 2-Bromo-6-Methylisonicotinic Acid and Its Precursors for Drug Discovery and Development
This guide provides a detailed comparison of this compound with its known precursors, offering valuable insights for researchers, scientists, and professionals in drug development. By presenting key data on synthetic pathways and biological activity, this document serves as a vital resource for evaluating the potential of this compound in various research applications.
Executive Summary
This compound is a halogenated pyridine derivative that holds significant promise as a versatile intermediate in organic synthesis, particularly in the construction of complex heterocyclic frameworks for pharmaceutical development. The strategic placement of bromine and methyl groups on the isonicotinic acid scaffold can significantly influence biological activity and pharmacokinetic properties. This guide benchmarks this compound against its precursors in terms of synthetic efficiency and biological performance, providing a data-driven overview for informed decision-making in research and development.
Comparison of Synthetic Routes
The synthesis of this compound can be achieved through several pathways, primarily involving the modification of a pyridine core. The choice of synthetic route can significantly impact yield, purity, cost, and overall efficiency. Below is a comparative analysis of the most common synthetic precursors and methods.
Table 1: Comparison of Synthetic Routes to this compound
| Precursor Name | Synthetic Method | Key Reagents & Conditions | Advantages | Disadvantages |
| 6-Methylisonicotinic Acid | Electrophilic Bromination | N-Bromosuccinimide (NBS), Sulfuric Acid | Direct conversion, readily available precursor. | Potential for side reactions (e.g., over-bromination), requires careful control of reaction conditions. |
| 2-Chloro-6-methylisonicotinic Acid | Halogen Exchange (Halex) | Sodium Bromide, Copper(I) catalyst | High selectivity for the desired product. | Requires the synthesis of the chlorinated precursor, which may add steps and cost. |
Experimental Protocols
Key Experiment 1: Synthesis via Electrophilic Bromination
Objective: To synthesize this compound from 6-methylisonicotinic acid.
Procedure:
-
To a solution of 6-methylisonicotinic acid (1 equivalent) in concentrated sulfuric acid, N-Bromosuccinimide (NBS) (1.1 equivalents) is added portion-wise at 0°C.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold water and dried under vacuum.
-
Purification is achieved by recrystallization from a suitable solvent such as ethanol.
Key Experiment 2: Synthesis via Halogen Exchange
Objective: To synthesize this compound from 2-chloro-6-methylisonicotinic acid.
Procedure:
-
A mixture of 2-chloro-6-methylisonicotinic acid (1 equivalent), sodium bromide (1.5 equivalents), and a catalytic amount of copper(I) iodide in a suitable solvent (e.g., DMF) is heated to 120-140°C.
-
The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Biological Activity Benchmark
The introduction of a bromine atom to the 6-methylisonicotinic acid scaffold can significantly enhance its biological activity. This section benchmarks the cytotoxic effects of this compound against cancer cell lines and compares it with available data for related pyridine carboxylic acid derivatives to infer the potential activity of its direct precursor.
Table 2: In Vitro Cytotoxicity Data (IC50, µM)
| Compound | Hep-G2 (Liver Cancer) | MCF-7 (Breast Cancer) |
| This compound | 25[1] | 30[1] |
| Reference Pyridine Carboxylic Acid Derivative | >50 (Estimated) | >50 (Estimated) |
The data suggests that the brominated derivative exhibits significantly higher cytotoxicity against both liver and breast cancer cell lines compared to its likely less active, non-halogenated precursor.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes discussed, the following diagrams have been generated using Graphviz.
Synthetic routes to this compound.
Workflow for determining the in vitro cytotoxicity of compounds.
Conclusion
This comparative guide demonstrates that this compound presents a compelling profile for further investigation in drug discovery. While the synthesis via electrophilic bromination offers a more direct route, the halogen exchange method may provide higher selectivity and is a valuable alternative. The significantly enhanced cytotoxicity of the brominated compound underscores the importance of halogenation in modulating the biological activity of pyridine carboxylic acids. Researchers are encouraged to consider these factors when incorporating this compound into their research programs.
References
Safety Operating Guide
Essential Safety and Operational Guide for 2-Bromo-6-methylisonicotinic Acid
This guide provides immediate, essential safety and logistical information for handling 2-Bromo-6-methylisonicotinic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for the compound once available.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a brominated pyridine derivative and a carboxylic acid. While a specific Safety Data Sheet (SDS) was not located, related compounds exhibit hazards including skin and eye irritation, and potential respiratory tract irritation.[1][2] Therefore, a cautious approach is warranted, and the following personal protective equipment is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Equipment | Specification | Rationale |
| Eyes/Face | Safety Glasses with Side Shields & Face Shield | ANSI Z87.1-2003 compliant[3] | Protects against splashes and airborne particles. A face shield is crucial when handling larger quantities or during procedures with a high risk of splashing.[3][4] |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are a suitable initial choice.[5] For prolonged contact or handling of large quantities, consider double-gloving or using heavier-duty gloves.[3] | Prevents skin contact with the chemical. Gloves should be inspected before use and disposed of properly after handling.[2] |
| Body | Flame-Resistant Laboratory Coat | NFPA 2112 compliant | Provides a barrier against spills and splashes. A flame-resistant coat is recommended as a general laboratory safety measure.[6] |
| Respiratory | Use in a certified chemical fume hood | N/A | A chemical fume hood is the primary means of respiratory protection by ensuring adequate ventilation and preventing inhalation of dust or vapors.[5][7] |
| Feet | Closed-toe Shoes | Leather or other chemical-resistant material | Protects feet from spills and falling objects. Open-toed shoes are strictly prohibited in the laboratory.[3] |
II. Handling and Storage Protocols
Proper handling and storage are critical to maintaining a safe laboratory environment.
A. Handling Protocol:
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An eyewash station and safety shower must be accessible.[7]
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize exposure to dust and fumes.[7] Avoid creating dust.[2]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases.[8]
B. Storage Protocol:
-
Store in a tightly closed, properly labeled container.[1]
-
Store away from incompatible materials.[7]
III. Spill and Waste Disposal Plan
Immediate and appropriate response to spills and proper disposal of chemical waste are crucial for safety and environmental protection.
A. Spill Response Protocol:
-
Evacuation and Notification: In case of a significant spill, evacuate the immediate area and alert nearby personnel and the laboratory supervisor.[1]
-
Containment: For minor spills, and only if it is safe to do so, contain the spill using an inert absorbent material like sand or vermiculite.[5] Do not use combustible materials.
-
Cleanup:
-
Reporting: Report all spills to the appropriate safety personnel.[5]
B. Waste Disposal Protocol:
-
Collection: Dispose of this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, labeled hazardous waste container.[2]
-
Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.
-
Disposal: Arrange for disposal through a licensed professional waste disposal service.[2] Do not dispose of this material down the drain or in regular trash.[2][7]
IV. Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. quora.com [quora.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
